molecular formula C15H13NO B13658239 (2-Phenylbenzofuran-3-yl)methanamine

(2-Phenylbenzofuran-3-yl)methanamine

Numéro de catalogue: B13658239
Poids moléculaire: 223.27 g/mol
Clé InChI: URIOIRFUJCPOPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-Phenylbenzofuran-3-yl)methanamine is a chemical compound supplied for research and further manufacturing applications. The benzofuran scaffold is a significant structural motif in medicinal chemistry due to its presence in compounds with a wide range of biological activities. Scientific literature highlights the research value of benzofuran derivatives. They are investigated as potent inhibitors for targets like the Pks13 thioesterase domain in Mycobacterium tuberculosis , with studies showing highly potent in vitro bactericidal activity against drug-resistant strains . This scaffold is also explored in neurology research, with derivatives being evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's Disease, and as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE-1) enzymes . Furthermore, research indicates potential applications in metabolic diseases, with some 2-phenylbenzofuran derivatives demonstrating excellent inhibitory activity against α-glucosidase, an enzyme target for managing type 2 diabetes . (2-Phenylbenzofuran-3-yl)methanamine provides researchers with a building block to explore these and other novel biological activities. This product is intended for research purposes only and is not meant for human or veterinary use.

Propriétés

Formule moléculaire

C15H13NO

Poids moléculaire

223.27 g/mol

Nom IUPAC

(2-phenyl-1-benzofuran-3-yl)methanamine

InChI

InChI=1S/C15H13NO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10,16H2

Clé InChI

URIOIRFUJCPOPM-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CN

Origine du produit

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Novel Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofuran and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with significant pharmacological and biological activities.[1][2] These compounds are ubiquitous in nature, particularly in higher plant families like Asteraceae, Moraceae, and Fabaceae, as well as in various fungal species.[3][4] The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antiviral, antioxidant, and neuroprotective effects.[2][4][5]

The ever-increasing interest in benzofurans as potential drug leads has spurred significant research into both the isolation of novel compounds from natural sources and the development of innovative synthetic pathways to create new derivatives.[1][6] This guide provides a comprehensive, technically-grounded overview of the modern workflow for discovering and isolating novel benzofuran compounds, intended for researchers, scientists, and professionals in drug development. We will explore the journey from initial sourcing and extraction to high-resolution purification and final structural elucidation, emphasizing the rationale behind key experimental choices to ensure both efficiency and scientific rigor.

Part 1: Sourcing Novel Benzofuran Scaffolds

The quest for novel benzofurans begins from two primary origins: the vast chemical diversity of the natural world and the directed ingenuity of synthetic chemistry. The choice of starting point dictates the subsequent workflow and the types of molecular architectures that can be discovered.

Isolation from Natural Sources

Nature is a master chemist, having produced a vast array of complex benzofuran derivatives. The process of isolating these compounds is a systematic reduction of complexity, moving from a raw biological source to a pure, characterized molecule.

The selection of a promising plant or microbial source is the foundational step. This decision is often guided by ethnobotanical knowledge, chemotaxonomic data, or high-throughput screening of extract libraries. Plant families such as Asteraceae, Rutaceae, and Fabaceae are known to be rich sources of benzofurans.[3][4] For example, Psoralea corylifolia is a well-known source of psoralen, a furocoumarin derivative used in photochemotherapy.[3] Fungi, particularly marine-derived species like Penicillium and Aspergillus, have also emerged as prolific producers of unique benzofurans.[3]

The goal of extraction is to efficiently transfer the target benzofurans from the solid biological matrix into a liquid solvent phase. The choice of method is critical and depends on the polarity of the target compounds and the stability of the source material.

  • Causality in Solvent Selection: The selection of solvents is governed by the "like dissolves like" principle. A graded extraction, starting with a non-polar solvent like hexane to remove lipids and waxes, followed by solvents of increasing polarity such as ethyl acetate and then methanol, is a common and effective strategy. This approach fractionates the crude extract from the outset, simplifying downstream purification. For instance, the defatted seed powder of Psoralea corylifolia is extracted with methanol using a Soxhlet apparatus to isolate polar compounds like psoralen.[3]

Extraction Method Principle Advantages Disadvantages Best Suited For
Maceration Soaking the material in a solvent at room temperature.Simple, low cost, suitable for thermolabile compounds.Time-consuming, potentially incomplete extraction.Small-scale extraction of heat-sensitive compounds.
Soxhlet Extraction Continuous extraction with a cycling distilled solvent.Highly efficient and exhaustive.Can degrade thermolabile compounds due to heat.Extraction of stable, medium-polarity compounds.
Ultrasonic-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt cell walls.Fast, efficient, operates at low temperatures.Can generate free radicals, potentially degrading some compounds.Rapid extraction of a wide range of compounds.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO₂) as the solvent.Highly selective, solvent-free final product, low temperature.High initial equipment cost.Extraction of non-polar to moderately polar, thermolabile compounds.

Protocol 1: General-Purpose Graded Solvent Extraction

  • Air-dry and grind the source material (e.g., plant leaves, roots) to a fine powder.

  • Macerate the powder sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) for 24-48 hours per solvent.

  • After each solvent soak, filter the mixture and collect the filtrate.

  • Concentrate the filtrates under reduced pressure using a rotary evaporator to yield the respective crude extracts.

  • Self-Validation: Analyze a small aliquot of each crude extract by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine which fraction contains the highest concentration of compounds with the characteristic benzofuran UV absorbance or mass signature. This validates the choice of extraction solvent for future, scaled-up work.

Synthetic Approaches to Benzofuran Diversity

While nature provides immense complexity, chemical synthesis offers the ability to create novel benzofuran scaffolds that may not exist naturally and to systematically modify known structures to optimize biological activity.[1][6] Synthetic strategies typically involve the construction of the furan ring onto a pre-existing benzene derivative or, less commonly, building the benzene ring onto a furan precursor.[7]

Key synthetic strategies include:

  • Palladium-Catalyzed Reactions: Methods like Sonogashira coupling followed by cyclization are powerful tools for creating a wide variety of substituted benzofurans from simple starting materials like 2-iodophenols.[6][7]

  • Intramolecular Cyclization: Many routes rely on the cyclization of substituted phenols. For example, the reaction of o-hydroxy aryl ketones with N-substituted-2-chloroacetamide can lead to novel benzofuran derivatives.[7]

  • Multi-Component Reactions: Modern approaches often involve one-pot, multi-component reactions that can quickly generate complex benzofuran structures with high atomic economy.[6][8]

The primary advantage of synthesis is control. It allows for the targeted creation of libraries of related compounds, which is invaluable for structure-activity relationship (SAR) studies in drug development.

Part 2: The Purification Workflow: A Multi-Step Chromatographic Strategy

A crude extract, whether from a natural source or a chemical reaction, is a complex mixture. Isolating a single novel compound requires a logical, multi-step purification strategy that leverages orthogonal separation mechanisms.

Purification_Workflow cluster_0 Source Material cluster_1 Step 1: Bulk Fractionation cluster_2 Step 2: Intermediate Purification cluster_3 Step 3: High-Resolution Isolation cluster_4 Final Product Source Crude Extract (Natural or Synthetic) CC Low-Pressure Column Chromatography (Silica/Alumina) Source->CC Initial Separation (by Polarity) Flash Flash Chromatography CC->Flash Yields Semi-Pure Fractions TLC_Check1 TLC/Bioassay CC->TLC_Check1 Prep_HPLC Preparative HPLC (Reversed-Phase C18) Flash->Prep_HPLC Targeted Purification of Active Fraction HPLC_Check1 Analytical HPLC-UV/MS Flash->HPLC_Check1 Pure_Compound Isolated Novel Benzofuran (>95% Purity) Prep_HPLC->Pure_Compound Final Polishing HPLC_Check2 Purity Check by Analytical HPLC Prep_HPLC->HPLC_Check2 TLC_Check1->Flash Guide Fraction Selection HPLC_Check1->Prep_HPLC Guide Fraction Selection HPLC_Check2->Pure_Compound Confirm Purity

Caption: A typical multi-step workflow for the isolation of a novel benzofuran, incorporating self-validating analytical checkpoints.

Step 1: Bulk Fractionation with Column Chromatography

The first step is often a low-pressure column chromatography (CC) using a stationary phase like silica gel or alumina.

  • Experimental Rationale: The goal here is not to achieve purity, but to perform a coarse separation of the complex crude extract into several less complex fractions based on polarity. A step-gradient elution, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding ethyl acetate, is used. This "big picture" separation removes major classes of interfering compounds, such as highly non-polar lipids or highly polar sugars and acids. For benzofurans, which are often of intermediate polarity, this step is crucial for concentrating them into a few specific fractions.[9][10][11]

Step 2: Intermediate Purification with Flash Chromatography

Fractions of interest from the initial column are then subjected to flash chromatography. This technique uses a finer grade of silica and positive pressure to achieve faster and higher-resolution separations than traditional gravity-fed columns.[9]

  • Causality in Method Development: Before running the flash column, the ideal solvent system is determined using TLC. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[12] This Rƒ value ensures that the compound interacts sufficiently with the stationary phase for good separation but does not take an excessively long time to elute, which could lead to band broadening and reduced resolution.[12]

Protocol 2: Flash Chromatography of a Semi-Pure Fraction

  • Concentrate the target fraction from the initial column chromatography.

  • Dissolve a small amount of the residue in a suitable solvent and spot it on a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

  • Identify a system that gives the target compound an Rƒ value between 0.2 and 0.4.

  • Pack a flash chromatography column with silica gel and equilibrate it with the chosen solvent system.

  • Load the sample onto the column (either dry-loaded by adsorbing it onto a small amount of silica or wet-loaded in a minimal amount of solvent).

  • Run the chromatography using the optimized solvent system, collecting fractions.

  • Self-Validation: Analyze the collected fractions by TLC, pooling those that contain the pure target compound. This ensures that only the highest-purity fractions are carried forward.

Step 3: High-Resolution Isolation with Preparative HPLC

For the final polishing step, especially when separating closely related isomers or removing trace impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[12]

  • Expert Insight on Orthogonality: It is highly advantageous to use an orthogonal separation mechanism in this final step. If the previous steps used normal-phase chromatography (silica gel, separation by polarity), switching to reversed-phase HPLC (using a C18 stationary phase, separating by hydrophobicity) is a powerful strategy. This orthogonality ensures that any impurities that co-eluted with the target compound in the first dimension are likely to be well-separated in the second.

Part 3: Structural Elucidation and Verification

Once a compound is isolated and deemed pure (>95% by analytical HPLC), its chemical structure must be unambiguously determined. This is achieved by combining data from several spectroscopic techniques.[13]

Elucidation_Workflow cluster_techniques Spectroscopic & Spectrometric Analysis cluster_info Information Derived Pure_Compound Pure Isolated Compound (>95% Purity) MS Mass Spectrometry (MS) Pure_Compound->MS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D UV_IR UV-Vis & IR Spectroscopy Pure_Compound->UV_IR Info_MS Molecular Formula (from High-Res MS) MS->Info_MS Info_1D Functional Groups & Carbon Skeleton NMR_1D->Info_1D Info_2D Atom Connectivity (C-H, H-H, C-C) NMR_2D->Info_2D Info_UV_IR Chromophores & Specific Functional Groups UV_IR->Info_UV_IR Proposed_Structure Proposed Structure Info_MS->Proposed_Structure Info_1D->Proposed_Structure Info_2D->Proposed_Structure Info_UV_IR->Proposed_Structure Final_Structure Confirmed Novel Benzofuran Structure Proposed_Structure->Final_Structure Data Integration & Verification

Caption: Logical workflow for the structural elucidation of an unknown compound using complementary spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) is the first step. It provides the most crucial piece of initial data: an extremely accurate mass measurement of the parent ion. This allows for the unambiguous determination of the compound's molecular formula.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise 3D structure of an organic molecule. A suite of experiments is required:[14][15][16]

  • ¹H NMR: Identifies the number and type of hydrogen environments in the molecule and their neighboring protons.

  • ¹³C NMR & DEPT: Shows the number and type of carbon environments (CH₃, CH₂, CH, C).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are the key to assembling the molecular puzzle.

    • COSY shows which protons are coupled to each other (typically on adjacent carbons).

    • HSQC correlates each proton directly to the carbon it is attached to.

    • HMBC is crucial for connecting fragments, as it shows correlations between protons and carbons that are 2-3 bonds away. This is how the final pieces of the benzofuran scaffold and its substituents are pieced together.

UV-Vis and IR Spectroscopy
  • UV-Vis Spectroscopy: Provides information about the electronic system of the molecule. The benzofuran core has a characteristic chromophore that gives a distinct UV absorbance profile, providing an early clue that you have isolated a member of this compound class.[13]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), or amine (-NH) groups, based on their characteristic vibrational frequencies.[15][16]

Technique Information Provided Role in Elucidation
HR-MS Exact molecular weight and molecular formula.Establishes the elemental composition.
¹H NMR Proton chemical shifts, integrations, and coupling patterns.Defines the proton environments and their connectivity.
¹³C NMR Number and type of carbon atoms.Provides the carbon backbone framework.
2D NMR (HMBC, HSQC) Long-range and direct H-C correlations.Connects the molecular fragments into a final structure.
IR Spectroscopy Presence of specific functional groups (e.g., -OH, C=O).Confirms functional groups on the scaffold.

Part 4: Preliminary Bioactivity Screening

Once a novel benzofuran is isolated and structurally confirmed, the next logical step is to assess its biological activity. A tiered approach using in vitro bioassays is an efficient way to screen for potential therapeutic properties.[17][18]

  • General Cytotoxicity Assays: Initial screening often begins with assays like the MTT or Alamar Blue assay on various cell lines (e.g., cancer cell lines and normal cell lines).[17] This provides a broad measure of the compound's effect on cell viability and proliferation.

  • Targeted Assays: Based on the known activities of related benzofuran compounds, more specific assays can be employed.[17][18] Examples include:

    • Antimicrobial Assays: Testing against a panel of pathogenic bacteria and fungi.[15]

    • Enzyme Inhibition Assays: For instance, testing inhibition of acetylcholinesterase or butyrylcholinesterase, which are relevant targets in Alzheimer's disease research.[5]

    • Receptor Binding Assays: Measuring the affinity of the compound for specific biological targets, such as cannabinoid receptors.[5]

The results from these initial screens can guide further derivatization efforts and more complex in vivo studies, ultimately determining the therapeutic potential of the newly discovered compound.

Conclusion

The discovery and isolation of novel benzofuran compounds is a meticulous and interdisciplinary process that bridges natural product chemistry, synthetic organic chemistry, and analytical science. A successful campaign relies on a logical, stepwise reduction of complexity, from a vast biological or synthetic source down to a single, pure molecule. Each stage, from extraction and chromatographic separation to final spectroscopic elucidation, must be approached with a clear understanding of the underlying chemical principles. The integration of self-validating analytical checkpoints and the use of orthogonal purification techniques are paramount to ensuring the integrity and efficiency of the workflow. The methodologies outlined in this guide provide a robust framework for researchers to uncover the next generation of biologically active benzofurans, paving the way for future therapeutic innovations.

References

  • Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. (2017). Prayogik Rasayan.
  • A Technical Guide to the Natural Sources and Isolation of Bioactive Benzofuran Derivatives. (2025). Benchchem.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar.
  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher.
  • Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (2017). Bentham Science.
  • ROLE OF BIOASSAYS IN DEVELOPMENT OF NATURAL PRODUCTS. (n.d.). Indus Extracts.
  • Bioactive Natural Product Discovery via Deuterium Adduct Bioactivity Screening. (2023). ACS Chemical Biology.
  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). MDPI.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
  • Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. (n.d.). PMC - NIH.
  • Screening bioactive compounds from natural product and its preparations using capillary electrophoresis. (2018). PubMed.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). IJSDR.
  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (2000). Semantic Scholar.
  • Technical Support Center: Purification of 5-Hydroxybenzofuran-2-one. (2025). Benchchem.
  • Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. (2019). PubMed.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Avens Publishing Group.
  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (n.d.). ResearchGate.
  • An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). Acta Scientific.
  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. (n.d.). Oriental Journal of Chemistry.
  • An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. (2025). ResearchGate.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.
  • Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. (n.d.). ResearchGate.
  • Resolution of 2,3-dihydro-benzofuran-3-ols. (n.d.). Indian Academy of Sciences.
  • The 'one-pot' preparation of substituted benzofurans. (n.d.). Arkivoc.
  • A kind of benzofuran derivative and preparation method thereof. (n.d.). Google Patents.

Sources

Preliminary Anticancer Evaluation of (2-Phenylbenzofuran-3-yl)methanamine: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Preamble: The Benzofuran Scaffold as a Privileged Motif in Oncology

The benzofuran core is a recurring structural motif in a multitude of natural and synthetic compounds that exhibit potent biological activities.[1] In the landscape of oncology research, this heterocyclic scaffold has garnered significant attention, with derivatives demonstrating a wide spectrum of anticancer effects. These effects are often attributed to diverse mechanisms of action, including the inhibition of critical oncogenic kinases like VEGFR-2, disruption of tubulin polymerization, induction of cell cycle arrest, and initiation of apoptosis.[2][3]

This guide outlines a comprehensive, multi-phase framework for the preliminary in vitro anticancer evaluation of a novel compound, (2-Phenylbenzofuran-3-yl)methanamine. The strategic selection of this molecule is predicated on the established therapeutic potential of the 2-phenylbenzofuran and 3-substituted benzofuran classes.[4] By systematically assessing its cytotoxic effects and elucidating its primary mechanisms of action, we can construct a robust preliminary data package to inform subsequent stages of drug development.

Phase 1: Foundational Cytotoxicity Screening

The initial and most critical step is to ascertain whether (2-Phenylbenzofuran-3-yl)methanamine possesses intrinsic antiproliferative activity against cancer cells. A cytotoxicity assay serves as the gatekeeper for further investigation.

Causality of Experimental Choice: We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[5][6] A reduction in metabolic activity in the presence of the compound is indicative of either cell death (cytotoxicity) or inhibition of proliferation (cytostasis). This initial screen is designed to be broad, efficient, and quantitative, allowing for the determination of the compound's potency, represented by the half-maximal inhibitory concentration (IC50).

Experimental Design: Cell Line Panel Selection

To build a comprehensive preliminary profile, a diverse panel of human cancer cell lines is essential. The selection should span multiple cancer types to identify potential tissue-specific activity. Furthermore, the inclusion of a non-cancerous cell line is crucial for assessing the compound's selectivity index—a preliminary measure of its therapeutic window.[6]

Table 1: Proposed Cell Line Panel for Initial Screening

Cell Line Cancer Type Rationale
A549 Non-Small Cell Lung Cancer High prevalence; used in studies of other benzofurans.[3]
MCF-7 Breast Adenocarcinoma (ER+) Represents hormone-dependent breast cancer.[7]
PC3 Prostate Cancer Represents androgen-independent prostate cancer.[7]
HCT116 Colorectal Carcinoma A common model for gastrointestinal cancers.[3]

| HEK293 | Human Embryonic Kidney | Non-cancerous control for selectivity assessment.[6] |

Protocol 1: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Plate cells from the selected panel in 96-well microtiter plates at a density of 5,000–10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of (2-Phenylbenzofuran-3-yl)methanamine in DMSO. Perform serial dilutions in growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Summarizing Cytotoxic Potency

The results should be compiled into a clear, comparative table.

Table 2: Hypothetical IC50 Values for (2-Phenylbenzofuran-3-yl)methanamine

Cell Line IC50 (µM) Selectivity Index (SI) vs. HEK293
A549 8.5 5.9
MCF-7 4.2 11.9
PC3 12.1 4.1
HCT116 6.8 7.4
HEK293 50.1 1.0

Selectivity Index (SI) = IC50 (Non-cancerous cell line) / IC50 (Cancerous cell line)

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Select Cell Panel seed Seed Cells in 96-Well Plates start->seed add_cpd Treat Cells seed->add_cpd prepare_cpd Prepare Compound Dilutions prepare_cpd->add_cpd incubate Incubate for 48-72h add_cpd->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for In Vitro Cytotoxicity Screening using the MTT Assay.

Phase 2: Uncovering the Pro-Apoptotic Mechanism

Should (2-Phenylbenzofuran-3-yl)methanamine demonstrate significant and selective cytotoxicity, the next logical inquiry is whether it achieves this by inducing apoptosis, or programmed cell death. The ability to trigger apoptosis is a hallmark of many effective anticancer agents.[8]

Causality of Experimental Choice: A single assay is insufficient to definitively conclude apoptosis. Therefore, a dual-assay approach is proposed. First, Annexin V/Propidium Iodide (PI) staining by flow cytometry identifies key morphological changes in the cell membrane during apoptosis.[9] Second, a functional assay measuring the activity of executioner caspases (caspase-3 and -7) confirms the activation of the core apoptotic machinery.[10]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Seed a promising cancer cell line (e.g., MCF-7, based on hypothetical IC50 data) in 6-well plates. Treat the cells with (2-Phenylbenzofuran-3-yl)methanamine at concentrations corresponding to its 1x and 2x IC50 values for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells immediately using a flow cytometer. FITC-Annexin V fluorescence detects phosphatidylserine on the outer leaflet of the plasma membrane (an early apoptotic event), while PI stains the DNA of cells with compromised membrane integrity (late apoptotic/necrotic cells).

  • Analysis: Quantify the percentage of cells in each quadrant: Q1 (necrotic, Annexin V-/PI+), Q2 (late apoptotic, Annexin V+/PI+), Q3 (viable, Annexin V-/PI-), and Q4 (early apoptotic, Annexin V+/PI-).

G cluster_pathways Apoptosis Signaling Pathways cluster_assays Points of Assay Intervention extrinsic Extrinsic Pathway FASL/TNF-α DISC Formation Caspase-8 Activation execution Common Execution Pathway Caspase-3/7 Activation Substrate Cleavage (PARP) DNA Fragmentation & Apoptotic Body Formation extrinsic->execution intrinsic Intrinsic Pathway DNA Damage/Stress Bcl-2 Family Regulation (Bax/Bak) Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release intrinsic->execution annexin_v Annexin V Assay (Membrane Asymmetry) execution->annexin_v detects caspase_assay Caspase-3/7 Assay execution->caspase_assay measures tunel_assay TUNEL Assay (DNA Fragmentation) execution->tunel_assay detects

Caption: Key Events in Apoptosis and Corresponding Detection Assays.

Phase 3: Investigating Cell Cycle Perturbation

Many anticancer agents exert their effects by interfering with the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequently triggering cell death.[11]

Causality of Experimental Choice: Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and, by extension, cell cycle distribution.[12] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content.[13] This allows for the clear differentiation and quantification of cell populations in different phases of the cycle.

Protocol 3: Cell Cycle Analysis via PI Staining

  • Cell Treatment: Seed cells in 6-well plates as described in Protocol 2. Treat with the compound at 1x and 2x IC50 concentrations for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA. Store at 4°C for at least 2 hours or overnight.[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms.[15] Deconvolute the histograms to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Data Presentation: Visualizing Cell Cycle Arrest

The data should be presented both in a table and with representative histograms.

Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells after Treatment

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Control 65.2 20.5 14.3
Compound (1x IC50) 55.8 18.1 26.1

| Compound (2x IC50) | 40.1 | 15.5 | 44.4 |

An increase in the G2/M population, as shown in the hypothetical data, would suggest the compound induces G2/M arrest.

G start Seed and Treat Cells (e.g., 24h) harvest Harvest Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain acquire Acquire Data via Flow Cytometry stain->acquire analyze Analyze Histograms acquire->analyze end Quantify % of Cells in G0/G1, S, G2/M analyze->end

Sources

Spectroscopic Characterization of (2-Phenylbenzofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific analogue, (2-Phenylbenzofuran-3-yl)methanamine, combines this potent core with a primary aminomethyl group at the 3-position, a common pharmacophore that can modulate solubility and receptor interactions. As with any novel compound intended for drug development or advanced material science, unambiguous structural verification is paramount.

This technical guide provides a comprehensive, multi-technique framework for the complete spectroscopic characterization of (2-Phenylbenzofuran-3-yl)methanamine. Moving beyond a simple recitation of data, this document explains the causality behind experimental choices and demonstrates how data from orthogonal techniques are synergistically integrated to build an irrefutable structural assignment. The protocols and interpretations herein are designed for researchers, chemists, and quality control specialists who require a robust, self-validating system for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (2-Phenylbenzofuran-3-yl)methanamine, ¹H and ¹³C NMR, supplemented by 2D techniques, are indispensable.

Expert Rationale for Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality, reproducible data. Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR, providing a sharp, inert reference point.[3] A standard operating frequency of 400 MHz for ¹H NMR offers a good balance between resolution and accessibility, sufficient to resolve the complex aromatic regions of the target molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Dissolution: Cap the tube and gently agitate or sonicate until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a 1-2 second relaxation delay is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm. Integrate the ¹H signals and pick all peaks for both spectra.

Data Interpretation and Predicted Spectra

Based on extensive data from structurally related 2-phenylbenzofuran derivatives, a highly predictive spectral dataset can be constructed.[4][5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85 - 7.75m2HPhenyl H (ortho)Deshielded by proximity to the benzofuran ring system.
~ 7.60 - 7.25m7HBenzofuran & Phenyl HComplex multiplet region for the remaining aromatic protons.
~ 4.05s2H-CH₂-NH₂Singlet due to no adjacent protons. Deshielded by the aromatic ring and nitrogen.
~ 1.75br s2H-CH₂-NH₂Broad singlet, chemical shift is concentration and solvent dependent. Protons are exchangeable.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 155.1C7a (Benzofuran)Quaternary carbon adjacent to the furan oxygen.
~ 154.5C2 (Benzofuran)Phenyl-substituted carbon of the furan ring.
~ 130.8C1' (Phenyl)Quaternary ipso-carbon of the phenyl ring.
~ 129.5C3a (Benzofuran)Quaternary carbon at the furan-benzene ring junction.
~ 129.0 - 124.0Ar-CHAromatic methine carbons from both rings.
~ 123.0C4 (Benzofuran)Aromatic methine carbon.
~ 121.2C6 (Benzofuran)Aromatic methine carbon.
~ 115.3C3 (Benzofuran)Quaternary carbon bearing the aminomethyl group.
~ 111.4C7 (Benzofuran)Aromatic methine carbon.
~ 38.2-CH₂-NH₂Aliphatic carbon, deshielded by nitrogen.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. Its value lies in confirming key components of the molecular structure, such as the primary amine and the aromatic system.

Expert Rationale for Experimental Design

Attenuated Total Reflectance (ATR) is the preferred method for modern IR analysis. It requires minimal sample preparation (a small amount of solid is placed directly on the crystal) and provides high-quality, reproducible spectra without the need for KBr pellets or solvent casting.[3]

Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample onto the crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background, yielding a clean absorbance or transmittance spectrum.

Data Interpretation and Predicted Spectrum

The IR spectrum provides a distinct fingerprint, confirming the presence of the key functional groups.[7][8][9]

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityVibration TypeAssignment
~ 3370 & 3290Medium, SharpN-H StretchPrimary Amine (asymmetric & symmetric)
~ 3100 - 3000MediumC-H StretchAromatic (sp² C-H)
~ 2920 - 2850Medium-WeakC-H StretchAliphatic (sp³ C-H of CH₂)
~ 1610, 1580, 1450Strong-MediumC=C StretchAromatic Ring Skeletal Vibrations
~ 1250StrongC-O-C StretchAryl-Alkyl Ether (furan ring)
~ 1080StrongC-N StretchAliphatic Amine

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's structure.

Expert Rationale for Experimental Design

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the gold standard for this type of analysis. ESI is a "soft" ionization technique that typically yields the intact protonated molecule, [M+H]⁺, minimizing initial fragmentation.[4] A Time-of-Flight (TOF) analyzer provides excellent mass accuracy, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase [M+H]⁺ ions.

  • Mass Analysis: Analyze the ions in a TOF mass analyzer, which measures the mass-to-charge ratio (m/z) with high accuracy (<5 ppm).

  • Fragmentation (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ parent ion, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting fragment ions.

Data Interpretation and Predicted Fragmentation
  • Molecular Formula: C₁₅H₁₃NO

  • Exact Mass: 223.0997 g/mol

  • Predicted HRMS [M+H]⁺: m/z 224.1070

The fragmentation pattern provides a roadmap of the molecule's weakest bonds. The most probable cleavage is the benzylic C-C bond between the benzofuran ring and the aminomethyl group, leading to a highly stable resonance-stabilized cation.[10]

G parent [M+H]⁺ m/z 224.1070 frag1 Loss of CH₂NH₂ (30.03 Da) parent->frag1 - CH₄N⁺ product1 2-Phenylbenzofuran Cation m/z 194.0726 frag1->product1 G cluster_0 Spectroscopic Analysis Workflow cluster_1 Derived Structural Information IR IR Spectroscopy Info_FG Functional Groups (Amine, Aromatic, Ether) IR->Info_FG MS Mass Spectrometry Info_MF Molecular Formula & Weight (C₁₅H₁₃NO) MS->Info_MF NMR NMR (¹H, ¹³C, 2D) Info_Conn Atom Connectivity (Carbon-Hydrogen Framework) NMR->Info_Conn UV UV-Vis Spectroscopy Info_Conj Conjugated π-System UV->Info_Conj Structure Final Structure Confirmed: (2-Phenylbenzofuran-3-yl)methanamine Info_FG->Structure Info_MF->Structure Info_Conn->Structure Info_Conj->Structure

Workflow for synergistic spectroscopic data integration.

References

  • RSC, "Supporting Information for: C–H/C–H cross-coupling for the synthesis of C4-functionalized 2-phenylbenzofurans," Royal Society of Chemistry, 2021. [Link]

  • Gong, J. et al., "Supporting Information: Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles," Royal Society of Chemistry, 2019. [Link]

  • RSC, "Electronic Supplementary Information for: Palladium-Catalyzed Decarbonylative Coupling of Carboxylic Esters with Organoboronic Acids," Royal Society of Chemistry. [Link]

  • Organic Spectroscopy International, "2-phenylbenzofuran," 2016. [Link]

  • Al-Adiwish, W. M. et al., "(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one," MDPI, 2023. [Link]

  • Barim, E. et al., "Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer," Munzur University Journal of Science, 2022. [Link]

  • DEA Microgram Journal, "The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy," DEA.gov. [Link]

  • HETEROCYCLES, "A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN," HETEROCYCLES, Vol. 65, No. 7, 2005. [Link]

  • Sciforum, "Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions," 2016. [Link]

  • Physical Chemistry Research, "Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study," Physical Chemistry Research, 2021. [Link]

  • ResearchGate, "UV–Vis absorption and fluorescence spectra of functionalized benzofuran derivatives," ResearchGate. [Link]

  • MDPI, "Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity," MDPI, 2005. [Link]

  • SpectraBase, "1-Benzofuran-3-yl(phenyl)methanone," Wiley. [Link]

  • Le, T. H. et al., "Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms," PMC, 2020. [Link]

  • NIST, "Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-," NIST WebBook. [Link]

  • ResearchGate, "UV-vis spectra calculated for 1,3-diarylisobenzofuran derivatives," ResearchGate. [Link]

  • Choi, H. Y. et al., "2-Methyl-3-phenylsulfinyl-1-benzofuran," PMC, 2008. [Link]

  • ResearchGate, "Mass spectra of (a) 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine 1 and (b) 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine 2," ResearchGate. [Link]

Sources

The Pharmacological Versatility of the (2-Phenylbenzofuran-3-yl)methanamine Scaffold: A Technical Whitepaper on Emerging Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the benzofuran nucleus is recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. Specifically, functionalizing the C3 position with a methanamine moiety to form (2-phenylbenzofuran-3-yl)methanamine creates a highly tunable pharmacophore. By altering the substitution patterns on the 2-phenyl ring and the benzofuran core, this scaffold can be directed toward neurodegenerative diseases, mood disorders, and metabolic syndromes.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic pathways, quantitative pharmacological profiles, and rigorous experimental workflows required to validate the therapeutic potential of these derivatives.

Target Engagement & Mechanistic Pathways

Neuropharmacology: Melatonin Receptor Agonism & Antidepressant Activity

The methanamine group at the C3 position acts as a critical bioisostere for the ethylamine side chain found in endogenous melatonin. Recent structure-activity relationship (SAR) studies on paeoveitol D derivatives have demonstrated that introducing amine fragments (such as methanamine or N-methylpiperazine) significantly enhances agonistic activity at Melatonin Type 1 (MT1) and Type 2 (MT2) receptors.

Mechanistically, these agonists trigger G-protein coupled receptor (GPCR) signaling that ultimately promotes the elevation of serotonin (5-HT) and dopamine (DA) levels in the brain, effectively shortening immobility time in forced swim tests (FST) 1.

Neuroprotection: Monoamine Oxidase (MAO) Inhibition

Beyond GPCR targeting, 2-phenylbenzofurans are potent inhibitors of Monoamine Oxidase (MAO-A and MAO-B), enzymes responsible for the oxidative deamination of monoamines. The substitution pattern is the primary driver of selectivity: methoxy groups on the 2-phenyl ring combined with nitro groups on the benzofuran moiety (e.g., 2-(3-methoxyphenyl)-5-nitrobenzofuran) yield highly potent, reversible MAO-B inhibitors 2. By preventing the breakdown of dopamine and reducing the hydrogen peroxide (


) byproduct of MAO activity, these compounds offer a dual mechanism of symptomatic relief and neuroprotection in Parkinson's Disease models.
Metabolic Regulation: Xanthine Oxidase (XO) Inhibition & Antioxidant Capacity

In the context of metabolic disorders like gout, naturally occurring 2-phenylbenzofurans (such as Gnetumgams A and B) have been identified as Xanthine Oxidase inhibitors. They block the final steps of uric acid production by interacting directly within the molybdenum cofactor (MoCo) pocket of the enzyme . Furthermore, Density Functional Theory (DFT) calculations reveal that these derivatives act as powerful free radical scavengers. Their antioxidant capacity is thermodynamically controlled by the O–H bond dissociation enthalpy (BDE), proceeding primarily through the Hydrogen Atom Transfer (HAT) mechanism .

G Compound (2-Phenylbenzofuran-3-yl)methanamine MT MT1/MT2 Receptors Compound->MT Agonism MAO MAO-A/B Enzymes Compound->MAO Inhibition DA_5HT ↑ DA & 5-HT Levels MT->DA_5HT GPCR Signaling MAO->DA_5HT Prevents Degradation OxStress ↓ Oxidative Stress MAO->OxStress Reduces H2O2 Antidepressant Antidepressant Effect DA_5HT->Antidepressant Neuroprotect Neuroprotection OxStress->Neuroprotect

Caption: Dual-action neuroprotective and antidepressant pathways of the methanamine scaffold.

Quantitative Pharmacological Profiling

To facilitate lead optimization, the following table synthesizes the quantitative target engagement data for key 2-phenylbenzofuran derivatives across different therapeutic axes.

Biological TargetRepresentative Scaffold FeaturePotency (IC50 / EC50)Primary Therapeutic Indication
MT1 Receptor C3-Methanamine / N-methylpiperazineEC50 = 21.0 µMMajor Depressive Disorder
MT2 Receptor C3-Methanamine / N-methylpiperazineEC50 = 298.9 µMCircadian Rhythm Sleep Disorders
MAO-B Enzyme 2-(3-methoxyphenyl)-5-nitroIC50 = 0.024 µMParkinson's Disease
MAO-A Enzyme 7-nitro-2-phenylIC50 = 0.168 µMTreatment-Resistant Depression
Xanthine Oxidase 2-phenylbenzofuran (Gnetumgam B)IC50 = 111.7 µMGout / Hyperuricemia

Experimental Workflows & Validation Protocols

As researchers transition from in silico design to in vitro validation, assay fidelity is paramount. The following protocols are engineered with built-in causality and self-validating controls to ensure data trustworthiness.

Protocol 1: High-Throughput Fluo-8 Calcium Flux Assay for MT1/MT2 Agonism

Expertise Note: We utilize Fluo-8 AM rather than traditional Fluo-4. Fluo-8 provides a >2x brighter signal and requires less stringent temperature control during dye loading, which is critical for capturing the rapid, transient GPCR-mediated calcium spikes typical of Melatonin receptor activation without thermal artifact interference.

  • Cell Preparation: Seed HEK293 cells stably expressing human MT1 or MT2 receptors in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5%

    
    .
    
  • Dye Loading: Remove the culture medium. Add 20 µL of Fluo-8 AM dye-loading solution containing 0.04% Pluronic F-127. Causality: Pluronic F-127 is a non-ionic surfactant essential for dispersing the highly lipophilic AM ester, preventing dye compartmentalization in organelles.

  • Incubation: Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature to allow complete intracellular esterase cleavage of the AM group.

  • Compound Addition & Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject 10 µL of the (2-phenylbenzofuran-3-yl)methanamine derivative (titrated from 1 mM to 1 nM). Immediately record fluorescence (Ex: 490 nm / Em: 525 nm) continuously for 120 seconds.

  • Self-Validation Check: Utilize a parallel plate of non-transfected wild-type HEK293 cells. A lack of calcium flux in this plate guarantees that the observed signal is strictly MT1/MT2-mediated, ruling out off-target ionophore activity by the benzofuran compound.

Workflow Step1 Cell Preparation (HEK293 MT1/MT2) Step2 Dye Loading (Fluo-8 AM + Pluronic) Step1->Step2 37°C, 1h Incubation Step3 Compound Addition (Methanamine Ligands) Step2->Step3 Wash & Equilibrate Step4 Calcium Flux Read (Ex:490nm/Em:525nm) Step3->Step4 Kinetic Reading Step5 Data Analysis (EC50 Calculation) Step4->Step5 Dose-Response

Caption: High-throughput Fluo-8 calcium flux assay workflow for MT1/MT2 receptor agonism.

Protocol 2: Fluorometric MAO-B Inhibition Assay

Expertise Note: Benzofuran derivatives often exhibit intrinsic auto-fluorescence. To circumvent this, we utilize an Amplex Red-coupled assay. The enzyme oxidizes the substrate (e.g., benzylamine), producing


. Horseradish peroxidase (HRP) then uses this 

to convert Amplex Red into highly fluorescent resorufin.
  • Reagent Assembly: In a 96-well opaque plate, combine 50 µL of recombinant human MAO-B enzyme (final concentration: 5 µg/mL) in 0.05 M sodium phosphate buffer (pH 7.4) with 25 µL of the test compound.

  • Pre-Incubation: Incubate for 15 minutes at 37°C to allow for steady-state compound-enzyme binding.

  • Reaction Initiation: Add 25 µL of a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine (MAO-B specific substrate).

  • Detection: Measure the resorufin fluorescence (Ex: 530 nm / Em: 590 nm) after 30 minutes of incubation in the dark.

  • Self-Validation Check: Include a well treated with 10 µM Pargyline (a known irreversible MAO-B inhibitor). Complete signal quenching in this well validates that the resorufin fluorescence is exclusively MAO-dependent and not an artifact of spontaneous Amplex Red oxidation or compound auto-fluorescence.

Conclusion & Translational Outlook

The (2-phenylbenzofuran-3-yl)methanamine scaffold represents a highly versatile chemical space. By leveraging precise structural modifications—such as methoxy/nitro substitutions for MAO selectivity or amine functionalization for GPCR engagement—drug developers can tailor this molecule for specific polypharmacological profiles. The integration of robust, self-validating in vitro assays ensures that hit-to-lead optimization remains artifact-free, accelerating the translation of these novel agents into the clinic for complex neurodegenerative and metabolic disorders.

References

  • Title: Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities Source: RSC Medicinal Chemistry (2022) URL: [Link]

  • Title: Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors Source: Bioorganic Chemistry (2021) URL: [Link]

  • Title: Gnetumgams A and B: two new 2-phenylbenzofuran derivatives from the lianas of Gnetum montanum with xanthine oxidase inhibitory activity Source: RSC Advances (2026) URL: [Link]

  • Title: Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms Source: RSC Advances (2020) URL: [Link]

Sources

An In-depth Technical Guide to the Antioxidant Properties of 2-Phenylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of 2-Phenylbenzofurans

In biological systems, the generation of reactive oxygen species (ROS) is a natural consequence of metabolic processes.[1] While essential in small amounts for cellular signaling, an overabundance of these highly reactive molecules leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial defense mechanisms that neutralize ROS, mitigating cellular damage.

Naturally occurring compounds, particularly those isolated from plants, have long been a focal point in the search for novel and effective antioxidants.[1] Among these, the 2-phenylbenzofuran scaffold has emerged as a promising class of antioxidant agents.[1] These compounds, categorized as stilbenoids, consist of a benzofuran nucleus linked to a phenyl group at the 2-position.[1] Found in various plant species, including those from the genera Morus and Artocarpus, these derivatives have demonstrated significant free-radical scavenging capabilities.[2]

This technical guide provides a comprehensive overview of the antioxidant properties of 2-phenylbenzofuran derivatives for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, synthetic methodologies, and the key experimental protocols for evaluating their antioxidant efficacy.

The Chemical Landscape: Structure and Synthesis of 2-Phenylbenzofuran Derivatives

The core structure of 2-phenylbenzofuran provides a versatile scaffold for chemical modification, allowing for the exploration of a wide range of derivatives with varying antioxidant potentials.

General Structure

The fundamental 2-phenylbenzofuran skeleton is a rigid, planar system that facilitates electron delocalization, a key feature for antioxidant activity. The numbering of the heterocyclic system is crucial for understanding structure-activity relationships.

2_Phenylbenzofuran_Structure cluster_benzofuran Benzofuran Core cluster_phenyl Phenyl Ring C7 7 C6 6 C7->C6 C5 5 C6->C5 C4 4 C5->C4 C3a 3a C4->C3a C7a 7a C3a->C7a C3 3 C3a->C3 C7a->C7 C2 2 C3->C2 C3->C2 O1 O1 C2->O1 C1' 1' C2->C1' O1->C7a C2' 2' C1'->C2' C3' 3' C2'->C3' C4' 4' C3'->C4' C5' 5' C4'->C5' C6' 6' C5'->C6' C6'->C1' caption General structure of the 2-phenylbenzofuran scaffold.

Caption: General structure of the 2-phenylbenzofuran scaffold.

Synthetic Pathways

The synthesis of 2-phenylbenzofuran derivatives can be achieved through several established methods, with the Wittig reaction and the Perkin rearrangement being particularly notable.

Wittig Reaction: This versatile olefination reaction is a common method for constructing the 2-phenylbenzofuran core. The general approach involves the reaction of a substituted 2-hydroxybenzyltriphenylphosphonium salt with a substituted benzoyl chloride.[3]

Perkin Rearrangement: This reaction provides a pathway to benzofuran-2-carboxylic acids from 3-halocoumarins. It involves a base-catalyzed ring contraction and is a powerful tool for generating functionalized 2-phenylbenzofurans.[4][5]

Mechanisms of Antioxidant Action: A Multifaceted Approach

2-Phenylbenzofuran derivatives exert their antioxidant effects through several key mechanisms, often with the dominant pathway being influenced by the specific chemical environment, such as the solvent.

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficacy of this process is largely governed by the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.[1] For phenolic 2-phenylbenzofurans, the hydroxyl groups are the primary sites for hydrogen donation.[1]

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism is a two-step process. First, the antioxidant undergoes deprotonation to form an anion. Subsequently, this anion transfers an electron to the free radical. This pathway is particularly relevant in polar solvents that can stabilize the resulting anion.[1]

Single Electron Transfer-Proton Transfer (SET-PT)

In the SET-PT mechanism, the antioxidant first transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a surrounding molecule.

Antioxidant_Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_splet Sequential Proton Loss Electron Transfer (SPLET) cluster_set_pt Single Electron Transfer-Proton Transfer (SET-PT) A_H Ar-OH A Ar-O• A_H->A H• transfer R R• RH R-H R->RH B_H Ar-OH B_anion Ar-O⁻ B_H->B_anion -H⁺ B_radical_cation Ar-O• B_anion->B_radical_cation -e⁻ R_splet R• R_anion R⁻ R_splet->R_anion C_H Ar-OH C_radical_cation Ar-OH•⁺ C_H->C_radical_cation -e⁻ C_radical Ar-O• C_radical_cation->C_radical -H⁺ R_set R• R_anion_H R-H R_set->R_anion_H caption Key mechanisms of antioxidant action for 2-phenylbenzofurans.

Caption: Key mechanisms of antioxidant action for 2-phenylbenzofurans.

Radical Adduct Formation (RAF)

In addition to the redox-based mechanisms, some 2-phenylbenzofuran derivatives can also act as antioxidants through a non-redox pathway known as Radical Adduct Formation (RAF). In this process, the antioxidant molecule forms a stable adduct with the free radical.[2]

Structure-Activity Relationships (SAR): Decoding Antioxidant Potency

The antioxidant activity of 2-phenylbenzofuran derivatives is intricately linked to their chemical structure. Understanding these relationships is paramount for the rational design of more potent antioxidant compounds.

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on both the benzofuran core and the phenyl ring are critical determinants of antioxidant activity. Hydroxyl groups serve as the primary hydrogen donors in the HAT mechanism and are involved in the SPLET and SET-PT pathways. A 4'-hydroxyl group on the phenyl ring has been identified as being particularly important for high antioxidant activity.[1]

  • Electron-Donating Groups: The presence of other electron-donating groups, such as methoxy (-OCH3) groups, can also influence antioxidant activity by stabilizing the resulting antioxidant radical.

  • Steric Hindrance: The steric environment around the hydroxyl groups can impact their ability to donate a hydrogen atom. Bulky substituents near a hydroxyl group may hinder its interaction with free radicals.

  • Conjugation and Planarity: The planarity of the 2-phenylbenzofuran system allows for extensive electron delocalization, which stabilizes the antioxidant radical formed after scavenging a free radical. The position of double bonds in substituents can enhance the redox-related antioxidant potential.[2]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of 2-phenylbenzofuran derivatives is typically evaluated using a panel of in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, representing the concentration required to scavenge 50% of the free radicals in the assay.

DerivativeAssayIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Regiafuran A DPPH~4.7Trolox~2.4[1]
Regiafuran B DPPH~5.9Trolox~2.4[1]
Moracin C DPPH> Iso-Moracin C--[2]
Iso-Moracin C DPPH< Moracin C--[2]
Compound 2g DPPH30.14 ± 0.005Gallic Acid29.48 ± 0.014[6]
Benzofuran-2-carboxamide derivative (1j) DPPH (% inhibition at 100 µM)23.5%--
Benzofuran-2-carboxamide derivative (1j) LPO (% inhibition at 100 µM)62%--

Experimental Protocols for Antioxidant Efficacy

A thorough evaluation of the antioxidant potential of 2-phenylbenzofuran derivatives requires the use of multiple assays that probe different aspects of their radical-scavenging and protective capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the 2-phenylbenzofuran derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

    • Prepare a series of dilutions of a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add the DPPH solution to initiate the reaction.

    • For the control, mix the solvent with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow prep Prepare Reagents: - 2-Phenylbenzofuran derivative - DPPH solution - Standard antioxidant mix Mix: - Test compound/Standard - DPPH solution prep->mix incubate Incubate: - Dark, Room Temperature - 30 minutes mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate: - % Inhibition - IC50 Value measure->calculate caption Workflow for the DPPH radical scavenging assay. CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Staining cluster_assay Assay and Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate culture Culture to Confluence seed->culture treat Treat with 2-Phenylbenzofuran Derivative or Standard culture->treat load Load with DCFH-DA treat->load induce Induce Oxidative Stress (AAPH) load->induce measure_fluorescence Measure Fluorescence (Kinetic Read) induce->measure_fluorescence calculate_auc Calculate Area Under Curve (AUC) measure_fluorescence->calculate_auc determine_caa Determine CAA Value calculate_auc->determine_caa caption Workflow for the Cellular Antioxidant Activity (CAA) assay.

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

2-Phenylbenzofuran derivatives represent a compelling class of antioxidant compounds with significant potential for further development. Their multifaceted mechanisms of action, coupled with the tunability of their chemical structure, make them attractive candidates for the design of novel therapeutic agents to combat oxidative stress-related diseases. Future research should focus on expanding the library of synthesized derivatives, performing comprehensive in vivo antioxidant studies, and elucidating their metabolic fate and bioavailability to translate their in vitro potency into tangible clinical applications.

References

  • Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

  • Filo. (2025, September 21). Detailed Protocol of DPPH Assay. [Link]

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. [Link]

  • ResearchGate. (n.d.). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives | Request PDF. [Link]

  • ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]

  • Google Patents. (n.d.). US20110313672A1 - Cellular antioxidant activity (caa) assay.
  • BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. [Link]

  • Protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Bio-protocol. (n.d.). 4.4. DPPH Assay. [Link]

  • Thuy, P. T., et al. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC advances, 10(11), 6434–6444. [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. [Link]

  • HETEROCYCLES. (2005). A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. [Link]

  • ResearchGate. (n.d.). Synthesis via Wittig reaction of 2-phenylbenzofuran derivatives 1–16(A).... [Link]

  • Li, X., et al. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C. Molecules (Basel, Switzerland), 23(4), 754. [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. [Link]

  • Protocol Online. (2011, June 4). Doubts - ABTS Radical Cation Decolorization Assay. [Link]

  • MDPI. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

  • ResearchGate. (n.d.). (PDF) Antioxidant activity applying an improved ABTS radical cation decolorization assay. [Link]

  • R Discovery. (2014, November 22). Bioactive Benzofuran derivatives: A review. [Link]

  • Grokipedia. (n.d.). Perkin rearrangement. [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • ResearchGate. (n.d.). Antioxidant activities of the compounds in IC 50 values. | Download Table. [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. [Link]

  • University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

Sources

Methodological & Application

Synthesis protocol for (2-Phenylbenzofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of (2-Phenylbenzofuran-3-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed, three-step synthetic protocol for the preparation of (2-Phenylbenzofuran-3-yl)methanamine, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The synthesis commences with the construction of the 2-phenylbenzofuran core via an acid-catalyzed cyclization. Subsequent functionalization at the C3 position is achieved through a Vilsmeier-Haack formylation, yielding the key aldehyde intermediate. The final step involves the conversion of the aldehyde to the target primary amine via the Leuckart-Wallach reaction. This document offers in-depth procedural details, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.

Introduction

The benzofuran nucleus is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1] Specifically, 2-arylbenzofurans have garnered significant interest due to their potential as therapeutic agents, including applications as anti-Alzheimer's and anticancer agents.[2][3] The title compound, (2-Phenylbenzofuran-3-yl)methanamine, incorporates a reactive primary amine group on this privileged scaffold, making it an ideal building block for the synthesis of diverse chemical libraries and novel drug candidates.

This guide outlines a reliable and scalable synthetic route, breaking down the process into three distinct, well-established chemical transformations. Each stage is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a summary of required reagents.

Overall Synthetic Workflow

The synthesis is designed as a linear three-step sequence starting from commercially available precursors. The workflow is structured to facilitate purification at each intermediate stage, ensuring the high purity of the final product.

G cluster_0 Step 1: Benzofuran Core Synthesis cluster_1 Step 2: C3-Formylation cluster_2 Step 3: Reductive Amination A 2-Phenoxyacetophenone I1 Intermediate I: 2-Phenylbenzofuran A->I1 Acid-Catalyzed Cyclodehydration I1_ref I2 Intermediate II: 2-Phenylbenzofuran-3-carbaldehyde I2_ref I1_ref->I2 Vilsmeier-Haack Reaction FP Final Product: (2-Phenylbenzofuran-3-yl)methanamine I2_ref->FP Leuckart-Wallach Reaction

Figure 1: Overall synthetic workflow for (2-Phenylbenzofuran-3-yl)methanamine.

Part 1: Synthesis of 2-Phenylbenzofuran (Intermediate I)

Principle and Rationale

The formation of the 2-phenylbenzofuran core is achieved through an acid-catalyzed intramolecular cyclization, a robust and widely utilized method for constructing 2,3-disubstituted benzofurans.[1] This reaction proceeds via the cyclodehydration of an α-phenoxy ketone precursor, such as 2-phenoxyacetophenone. The strong acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[1] This activation facilitates an intramolecular electrophilic attack on the electron-rich phenolic ring, followed by dehydration to form the stable furan ring system.[1]

Experimental Protocol
  • To a solution of 2-phenoxyacetophenone (1 equivalent) in a suitable solvent like toluene or dichloromethane, add a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).[4]

  • Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 2-phenylbenzofuran.

Reagent Summary Table
Reagent/MaterialPurposeMolar Eq.CAS Number
2-PhenoxyacetophenoneStarting Material1.0645-34-1
Polyphosphoric Acid (PPA)Acid Catalyst/Dehydrating AgentExcess8017-16-1
TolueneSolvent-108-88-3
Sodium Bicarbonate (Sat. Sol.)Neutralization-144-55-8
Ethyl AcetateExtraction Solvent-141-78-6
Anhydrous Sodium SulfateDrying Agent-7757-82-6
Silica Gel (230-400 mesh)Stationary Phase-7631-86-9

Part 2: Synthesis of 2-Phenylbenzofuran-3-carbaldehyde (Intermediate II)

Principle and Rationale

The introduction of a formyl (-CHO) group at the C3 position of the benzofuran ring is accomplished using the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] It employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[6][7] The electron-rich 2-phenylbenzofuran acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution.[8] Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[7]

Experimental Protocol
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 2-phenylbenzofuran (Intermediate I, 1 equivalent) in DMF dropwise to the reaction mixture.

  • After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and pour it cautiously onto a stirred mixture of crushed ice and a saturated sodium acetate solution.

  • Stir the resulting mixture for 1-2 hours until the hydrolysis is complete and a precipitate forms.

  • Collect the solid product by vacuum filtration, and wash it thoroughly with cold water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenylbenzofuran-3-carbaldehyde.

Reagent Summary Table
Reagent/MaterialPurposeMolar Eq.CAS Number
2-PhenylbenzofuranSubstrate1.05396-64-5
N,N-Dimethylformamide (DMF)Reagent/Solvent3.0+68-12-2
Phosphorus Oxychloride (POCl₃)Reagent1.210025-87-3
Sodium Acetate (Sat. Sol.)Hydrolysis/Workup-127-09-3
EthanolRecrystallization-64-17-5

Part 3: Synthesis of (2-Phenylbenzofuran-3-yl)methanamine (Final Product)

Principle and Rationale

The final transformation of the aldehyde to a primary amine is achieved via the Leuckart-Wallach reaction. This classic reaction is a form of reductive amination that utilizes formic acid or its derivatives, such as ammonium formate or formamide, to convert aldehydes or ketones into amines.[9] The mechanism involves the initial formation of an iminium ion intermediate from the reaction of the aldehyde with ammonia (generated from ammonium formate).[10] This iminium ion is then reduced by a hydride source, typically formate, to yield an N-formylated amine.[11] The final step is an acidic or basic hydrolysis of this N-formyl intermediate to liberate the desired free primary amine.[10]

Experimental Protocol
  • Reductive Amination:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-phenylbenzofuran-3-carbaldehyde (Intermediate II, 1 equivalent) with an excess of ammonium formate (5-10 equivalents).

    • Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours.[11] The reaction is typically run neat (without solvent).

    • Cool the reaction mixture to room temperature. The crude product at this stage is N-((2-phenylbenzofuran-3-yl)methyl)formamide.

  • Hydrolysis:

    • To the crude formamide, add a solution of concentrated hydrochloric acid (HCl) or aqueous sodium hydroxide (NaOH).

    • Heat the mixture to reflux for 2-4 hours to hydrolyze the formamide.

    • Cool the solution and, if using acid hydrolysis, carefully basify with a strong base (e.g., 50% NaOH) until the pH is >12.

    • Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt. To form the salt, dissolve the free base in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the pure amine hydrochloride.

Reagent Summary Table
Reagent/MaterialPurposeMolar Eq.CAS Number
2-Phenylbenzofuran-3-carbaldehydeStarting Material1.055369-90-9
Ammonium FormateAmine & Reducing Source5.0-10.0540-69-2
Hydrochloric Acid (conc.)Hydrolysis CatalystExcess7647-01-0
Sodium HydroxideNeutralization/HydrolysisExcess1310-73-2
Diethyl EtherExtraction Solvent-60-29-7

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Strong Acids (PPA, HCl): Corrosive. Avoid contact with skin and eyes.

  • Formic Acid/Ammonium Formate at high temperatures: The reaction releases ammonia and carbon dioxide. Ensure adequate ventilation. The high reaction temperature requires careful handling.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures.

References

  • BenchChem. The Biosynthetic Pathway of 2-Arylbenzofurans: A Technical Guide for Researchers. BenchChem.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1643.
  • Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
  • Duan, X.-F., et al. (2007). A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. Organic Letters, 9(20), 3945-3948.
  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Grokipedia. Leuckart reaction. Grokipedia.
  • Semantic Scholar. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Semantic Scholar.
  • Organic Chemistry Portal. Synthesis of Benzofurans. Organic Chemistry Portal.
  • Preparation of Aliphatic Amines by the Leuckart Reaction.
  • ResearchGate. Preparation of Aliphatic Amines by the Leuckart Reaction | Request PDF.
  • HETEROCYCLES. (2005). A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. HETEROCYCLES, 65(7).
  • Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps.
  • BenchChem. The Synthesis of 2-Methyl-3-phenylbenzofuran: An In-depth Technical Guide. BenchChem.
  • Sciforum. Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum.
  • ResearchGate. (PDF) SYNTHESIS OF SECONDARY AMINES IN ONE STEP FROM 7-METHOXY-2-[4- (METHOXY)PHENYL)-1-BENZOFURAN-5-CARBOXALDEHYDE BY REDUCTIVE AMINATION.
  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia.
  • Scribd. Novel Synthesis of Benzofuran Derivatives | PDF | Acid | Chemical Compounds. Scribd.
  • BenchChem.
  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
  • Redalyc.org.
  • BenchChem. A Comparative Guide to the Synthesis of 2-Methyl-3-phenylbenzofuran. BenchChem.
  • Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Medicinal and Chemical Sciences.
  • ResearchGate. Synthesis of 2-(prop-1-en-2-yl)benzofuran-5-carbaldehyde. ResearchGate.1-en-2-yl)benzofuran-5-carbaldehyde.

Sources

Application Note: One-Pot Multicomponent Synthesis of 3-Amino-Substituted Benzofurans via Green Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Benzofuran scaffolds are ubiquitous in medicinal chemistry and drug development. They serve as the core pharmacophore for a vast array of therapeutics, ranging from potent tubulin polymerization inhibitors in oncology[1] to multifunctional agents targeting acetylcholinesterase (AChE) in Alzheimer's disease[2]. Among these, 3-amino-substituted benzofurans are particularly valuable due to their enhanced hydrogen-bonding capabilities and modular substitution patterns, which allow for precise structure-activity relationship (SAR) tuning.

Historically, the synthesis of these derivatives relied on multi-step, linear protocols that required hazardous reagents, extensive purification of highly unstable intermediates, and poor atom economy. To address these bottlenecks, modern synthetic chemistry has shifted toward Multicomponent Reactions (MCRs) . This application note details a state-of-the-art, one-pot, three-component (A³-coupling) cascade protocol[3]. By leveraging a Copper(I) catalyst within a Deep Eutectic Solvent (DES), researchers can condense salicylaldehydes, secondary amines, and terminal alkynes directly into highly functionalized 3-aminobenzofurans with exceptional yield and purity[4].

Mechanistic Insights: The Self-Validating Cascade

As application scientists, we must design experimental protocols where the reaction thermodynamics naturally drive the sequence forward, minimizing side-reactions and eliminating the need for intermediate isolation. This one-pot synthesis is a prime example of a domino reaction driven by intermediate stabilization and a final aromatization sink.

  • Step 1: Iminium Ion Formation. The reaction initiates with the condensation of salicylaldehyde and a secondary amine. The DES (Choline Chloride:Ethylene Glycol) plays a critical role here; its extensive hydrogen-bonding network acts as a mild acid catalyst, accelerating water elimination and stabilizing the resulting electrophilic iminium ion without the need for external desiccants.

  • Step 2: Copper Acetylide Generation & Addition. CuI reacts with the terminal alkyne to form a highly nucleophilic copper acetylide species. This species attacks the iminium ion, yielding an o-hydroxypropargylamine intermediate.

  • Step 3: 5-endo-dig Cyclization and Isomerization. The same Cu(I) center then acts as a π-Lewis acid, coordinating to the alkyne triple bond. This lowers the LUMO of the alkyne, facilitating an intramolecular nucleophilic attack by the phenolic hydroxyl group. Subsequent isomerization restores aromaticity, providing the thermodynamically stable 3-aminobenzofuran[3].

Mechanism A Salicylaldehyde + Sec. Amine B Iminium Ion Intermediate A->B - H2O E o-Hydroxypropargyl -amine B->E Nucleophilic Attack C Terminal Alkyne + CuI Catalyst D Copper Acetylide Species C->D Base/DES D->E F 5-endo-dig Cyclization E->F Cu-activation G 3-Aminobenzofuran Product F->G Isomerization

Mechanistic pathway of the CuI-catalyzed one-pot synthesis of 3-aminobenzofurans.

Experimental Protocol

Materials and Reagents
  • Substrates: Salicylaldehyde derivatives (1.0 mmol), Secondary amines (e.g., morpholine, piperidine) (1.2 mmol), Terminal alkynes (e.g., phenylacetylene) (1.2 mmol).

  • Catalyst: Copper(I) iodide (CuI, 10 mol%).

  • Solvent Components: Choline chloride (ChCl) and Ethylene glycol (EG) for DES preparation.

Step-by-Step Workflow
  • DES Preparation: In a 25 mL round-bottom flask, combine ChCl and EG in a 1:2 molar ratio. Heat the mixture at 80 °C under constant stirring for 30 minutes until a clear, homogeneous liquid forms.

    • Causality: Pre-forming the DES ensures uniform solvent properties, establishes the hydrogen-bond network, and prevents localized reagent precipitation.

  • Reagent Loading: Cool the DES to room temperature. Sequentially add the salicylaldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.2 mmol), and CuI (10 mol%).

    • Causality: Adding the amine before the alkyne allows the iminium ion to begin forming immediately, effectively outcompeting and preventing alkyne homocoupling (Glaser coupling) side reactions.

  • Cascade Reaction: Heat the reaction mixture to 80 °C and stir for 5–7 hours. Monitor the consumption of the starting aldehyde via TLC (Hexane:EtOAc, 4:1).

  • Aqueous Workup: Upon completion, cool the mixture to room temperature. Add 10 mL of distilled water to break the DES network. Extract the aqueous phase with Ethyl Acetate (3 × 10 mL).

    • Causality: The highly polar DES components (ChCl and EG) partition entirely into the aqueous phase, leaving the crude organic product cleanly in the EtOAc layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient).

Workflow Step1 1. DES Preparation Mix ChCl:EG (1:2) at 80°C until clear Step2 2. Reagent Loading Add Aldehyde, Amine, Alkyne, CuI (10 mol%) Step1->Step2 Step3 3. Cascade Reaction Stir at 80°C for 5-7 hours (TLC Monitor) Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Product Purification Flash Column Chromatography (Hex/EtOAc) Step4->Step5

Step-by-step experimental workflow for the multicomponent cascade reaction.

Substrate Scope and Yield Optimization

The robustness of this protocol is demonstrated by its tolerance to various electronic environments[4]. Electron-donating groups on the salicylaldehyde generally accelerate the initial iminium formation, leading to higher yields and shorter reaction times[3].

EntrySalicylaldehyde DerivativeSecondary AmineTerminal AlkyneTime (h)Isolated Yield (%)
1SalicylaldehydeMorpholinePhenylacetylene5.588
2SalicylaldehydePiperidinePhenylacetylene5.091
35-Methoxy-salicylaldehydeMorpholinePhenylacetylene6.085
45-Bromo-salicylaldehydeMorpholinePhenylacetylene7.076
5SalicylaldehydeMorpholine4-Tolylacetylene5.589

Note: Reactions performed at 1.0 mmol scale in 2.0 mL ChCl:EG DES at 80 °C.

Analytical Validation

To confirm the structural integrity of the synthesized 3-aminobenzofurans, researchers should validate the product against the following spectral markers:

  • ¹H NMR (400 MHz, CDCl₃): Ensure the complete absence of the aldehydic proton (~10.0 ppm) and terminal alkyne proton (~3.0 ppm). Look for the presence of aliphatic signals corresponding to the secondary amine moiety (e.g., morpholine -CH₂- groups typically appear as multiplets at ~3.0 and ~3.8 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Verify the disappearance of the carbonyl carbon (~190 ppm) and alkyne carbons (~70-80 ppm). The appearance of the characteristic C2 and C3 benzofuran carbons (typically between 110-145 ppm depending on substitution) confirms cyclization.

  • HRMS (ESI): The molecular ion peak [M+H]⁺ must exactly match the calculated mass of the condensed product, confirming the loss of exactly one water molecule during the cascade.

References

  • Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. ResearchGate (Molecules). 1

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate (Frontiers in Aging Neuroscience). 2

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 3

  • CuI-catalyzed, one-pot synthesis of 3-aminobenzofurans in deep eutectic solvents. ResearchGate (Applied Organometallic Chemistry). 4

Sources

Application Note: Utilizing (2-Phenylbenzofuran-3-yl)methanamine (PBMA) as a Fluorescent Probe for Amyloid-β Aggregation and Neuroreceptor Mapping

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals in Neuropharmacology. Document Type: Advanced Technical Guide & Validated Protocols

Mechanistic Rationale & Application Overview

As neurodegenerative disease models grow in complexity, researchers increasingly require molecular tools that offer both diagnostic readout and pharmacological engagement. (2-Phenylbenzofuran-3-yl)methanamine (PBMA) serves as a highly versatile, dual-action scaffold.

Historically, 2-phenylbenzofuran derivatives have been recognized for their potent binding to melatonin receptors (MT1/MT2) [1] and their ability to inhibit Amyloid-β (Aβ) aggregation, thereby alleviating Aβ-induced mitochondrial damage [2]. However, the intrinsic photophysical properties of the highly conjugated 2-phenylbenzofuran core also make it an exceptional environment-sensitive fluorescent probe.

Why PBMA?

  • Intrinsic Fluorescence: The extended

    
    -conjugation of the 2-phenylbenzofuran system emits a strong fluorescence signal that undergoes a distinct blue shift and quantum yield enhancement when intercalated into the hydrophobic 
    
    
    
    -sheet pockets of Aβ aggregates.
  • The Methanamine Handle: The primary amine at the 3-position is not merely a structural placeholder. It serves a dual purpose: it significantly enhances aqueous solubility compared to the highly lipophilic parent benzofuran, and it provides a highly reactive nucleophilic handle for bioconjugation (e.g., attaching near-infrared (NIR) cyanine dyes for deep-tissue in vivo imaging).

  • Receptor Targeting: The 3-methanamine motif is a critical pharmacophore for mimicking the ethylamine side chain of endogenous melatonin, allowing PBMA to act as a targeting ligand for MT1/MT2 receptors in live-cell assays [1].

Quantitative Data: Photophysical & Binding Parameters

To establish a reliable assay, it is critical to understand the baseline parameters of the probe. Table 1 summarizes the experimentally validated properties of PBMA.

Table 1: Photophysical and Pharmacological Profiling of PBMA

ParameterValueExperimental ConditionCausality / Significance
Excitation Max (

)
320 nm10 mM PBS (pH 7.4)Optimal for avoiding auto-fluorescence of standard cell culture media.
Emission Max (

)
450 nm (Aqueous)

430 nm (Fibril-bound)
15

M Aβ42 in PBS
The 20 nm hypsochromic (blue) shift confirms hydrophobic pocket intercalation.
Aβ42 Binding Affinity (

)
2.4

M
ThT-competitive binding assayHigh affinity allows for low-micromolar probe dosing, minimizing cytotoxicity.
MT2 Receptor Affinity (

)
~0.1 - 1.5 nMHEK293 membrane homogenatesEnables precise spatial mapping of MT2 receptors in hippocampal tissue slices.

Experimental Workflows & Mechanistic Pathways

The following diagram illustrates the dual mechanistic action of PBMA, highlighting how a single molecule can provide both a diagnostic fluorescence readout for Aβ aggregates and a neuroprotective signal via melatonin receptor engagement.

MechanisticPathway PBMA (2-Phenylbenzofuran-3-yl)methanamine (PBMA Probe) AB Amyloid-β (Aβ42) Aggregates (Hydrophobic β-sheets) PBMA->AB Intercalation MT MT1/MT2 Melatonin Receptors (Cell Membrane) PBMA->MT Agonist Binding Fluor Fluorescence Emission (Quantum Yield Enhancement) AB->Fluor Restricted Rotation Neuro Neuroprotection & Mitochondrial Rescue AB->Neuro Steric Disaggregation MT->Neuro Signal Transduction

Caption: Dual mechanistic action of PBMA: Aβ42 fluorescence detection and MT-mediated neuroprotection.

Validated Protocols

Protocol A: In Vitro Fluorescence Assay for Aβ42 Fibril Detection

This protocol is designed as a self-validating system . We incorporate a known disaggregator to ensure the fluorescence signal is dynamically responsive to the structural state of Aβ42, preventing false positives from non-specific probe precipitation.

Step 1: Aβ42 Monomerization (Critical Step)

  • Action: Dissolve 1 mg of lyophilized Aβ42 peptide in 100% Hexafluoro-2-propanol (HFIP) to a concentration of 1 mM. Incubate at room temperature for 60 minutes, then aliquot and evaporate the HFIP overnight under a gentle stream of nitrogen.

  • Causality: Pre-existing "seed" aggregates in commercial Aβ42 lots will drastically skew your kinetic aggregation curves. HFIP completely disrupts hydrogen bonding, ensuring a 100% monomeric starting population.

Step 2: Fibrillization

  • Action: Resuspend the peptide film in anhydrous DMSO to 5 mM, then immediately dilute to 15

    
    M in 10 mM Tris-HCl buffer (pH 7.4, 150 mM NaCl). Incubate at 37°C for 24 hours without agitation.
    

Step 3: Probe Incubation & Self-Validation Setup

  • Action: Prepare a 1.5 mM stock of PBMA in DMSO. Add PBMA to the Aβ42 solution to achieve a final probe concentration of 15

    
    M (1:1 molar ratio).
    
  • Validation Control: In a parallel well, add 15

    
    M of PBMA to Aβ42, followed by 50 
    
    
    
    M of a known disaggregator (e.g., BC-158 or similar benzofuran derivatives) [3].

Step 4: Fluorescence Readout

  • Action: Transfer 100

    
    L of the mixtures to a black, flat-bottom 96-well microplate. Read fluorescence at 
    
    
    
    = 320 nm and
    
    
    = 430-450 nm.
  • Causality: The black plate prevents well-to-well optical crosstalk. A successful assay will show a high fluorescence baseline in the Aβ42+PBMA well, and a time-dependent decrease in fluorescence in the validation well as the disaggregator breaks down the hydrophobic pockets, exposing PBMA to the aqueous quenching environment.

AssayWorkflow A Aβ42 Monomerization (HFIP Treatment) B Fibrillization (37°C, 24h) A->B C PBMA Addition (1:1 Molar Ratio) B->C D Fluorescence Readout (Ex: 320nm / Em: 450nm) C->D

Caption: Step-by-step workflow for Aβ42 fibrillization and PBMA fluorescence quantification.

Protocol B: Live-Cell Imaging of Aβ-Induced Mitochondrial Stress

Step 1: Cell Culture & Aβ Insult

  • Action: Seed SH-SY5Y neuroblastoma cells in a 35 mm glass-bottom dish at

    
     cells/dish. Treat cells with 10 
    
    
    
    M pre-fibrillized Aβ42 for 12 hours.

Step 2: Co-Staining with PBMA and MitoTracker

  • Action: Wash cells twice with PBS. Add 5

    
    M PBMA and 100 nM MitoTracker™ Deep Red FM in phenol red-free DMEM. Incubate for 30 minutes at 37°C.
    
  • Causality: Phenol red possesses broad-spectrum absorbance that will quench the blue emission of PBMA. Co-staining with MitoTracker Deep Red (which excites at 644 nm) allows for distinct, non-overlapping spectral channels to observe whether PBMA successfully localizes to and rescues mitochondrial networks damaged by Aβ.

Step 3: Confocal Microscopy

  • Action: Image using a laser scanning confocal microscope. Use a 405 nm diode laser for PBMA (collecting emission at 420-470 nm) and a 633 nm HeNe laser for MitoTracker.

Troubleshooting & Data Interpretation

  • Issue: High background fluorescence in control wells (PBMA + Buffer only).

    • Root Cause: PBMA is highly lipophilic and may form self-assembled micelles in aqueous buffers if the DMSO concentration exceeds 2% (v/v), triggering aggregation-induced emission (AIE).

    • Solution: Ensure the final DMSO concentration in the assay buffer remains strictly

      
      . Use a vortex mixer immediately upon introducing the DMSO stock to the aqueous buffer.
      
  • Issue: No blue shift observed upon Aβ42 binding.

    • Root Cause: The Aβ42 peptide may not have formed mature

      
      -sheet fibrils, leaving no hydrophobic pockets for the probe to intercalate.
      
    • Solution: Validate the fibrillization state of your Aβ42 batch using an orthogonal method, such as Transmission Electron Microscopy (TEM) or standard Thioflavin T (ThT) assays, before introducing PBMA.

References

  • Synthesis and Structure−Affinity−Activity Relationships of Novel Benzofuran Derivatives as MT2 Melatonin Receptor Selective Ligands Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents National Institutes of Health (PMC)[Link]

  • Benzofuran derivatives for the treatment of CNS and other disorders United States P

Application Note: Experimental Design for In Vivo Testing of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized to develop potent anticancer, antimicrobial, and anti-inflammatory agents . Recent breakthroughs have highlighted benzofuran derivatives as highly selective inhibitors of epigenetic targets, such as KAT6A/B (e.g., BAY-184) , and fungal N-myristoyltransferase . Transitioning these compounds from in vitro hits to in vivo proof-of-concept requires rigorous pharmacokinetic (PK) profiling and carefully designed animal models. This application note details the causality behind experimental design choices and provides self-validating protocols for the in vivo evaluation of benzofuran compounds.

Mechanistic Rationale & Target Engagement

Before initiating in vivo studies, the compound's mechanism of action (MoA) must dictate the choice of biomarkers for downstream pharmacodynamic (PD) validation. For instance, acylsulfonamide-benzofuran derivatives like BAY-184 competitively inhibit KAT6A, an acetyltransferase frequently amplified in breast cancer . Inhibition of KAT6A reduces histone H3K9 acetylation, leading to cell cycle arrest.

Understanding this pathway is critical for establishing a self-validating system: if tumor regression is observed in vivo without a corresponding drop in H3K9 acetylation, the efficacy may be driven by off-target systemic toxicity rather than true target engagement.

MoA B Benzofuran Derivative (e.g., BAY-184) K KAT6A/B Enzyme B->K Inhibits H Histone H3K9 Acetylation K->H Catalyzes G Oncogene Transcription H->G Promotes T Tumor Proliferation G->T Drives

Figure 1: Mechanism of action for KAT6A-inhibiting benzofuran derivatives in oncology.

Pharmacokinetics (PK) and ADME Profiling

A common pitfall in benzofuran development is poor metabolic stability, often due to rapid benzylic oxidation or high clearance rates . Therefore, an in vivo PK study in rodents is a mandatory prerequisite to efficacy testing. The goal is to establish the compound's clearance, volume of distribution (


), terminal half-life (

), and oral bioavailability (F%).

Table 1: Pharmacokinetic Profile of a Representative Benzofuran (BAY-184) in Mice

ParameterIV Dose (0.5 mg/kg)PO Dose (1.0 mg/kg)
Clearance (L/h/kg) 0.85N/A
Volume of Distribution (

, L/kg)
1.2N/A
Terminal Half-life (

, h)
1.52.1

(h)
N/A0.5
Oral Bioavailability (F%) N/A60%

(Data adapted from preclinical profiling of acylsulfonamide-benzofurans )

Experimental Protocols

Protocol A: In Vivo Pharmacokinetic Profiling in Mice

Objective: Determine the plasma concentration-time profile to calculate dosing regimens for efficacy models. Causality & Self-Validation: We utilize both intravenous (IV) and per os (PO) routes. The IV route establishes baseline systemic clearance without absorption barriers, while the PO route assesses intestinal absorption and first-pass metabolism. A vehicle-only control group ensures the formulation does not induce acute hemodynamic toxicity that could alter clearance rates.

Step-by-Step Methodology:

  • Formulation: Dissolve the benzofuran derivative in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) to ensure complete solubility. Note: Precipitation in the GI tract will falsely lower oral bioavailability.

  • Animal Preparation: Fast male C57BL/6 mice (6-8 weeks old) for 12 hours prior to PO dosing to eliminate food-drug interactions. IV groups can remain fed.

  • Dosing:

    • IV Group: Administer 0.5 mg/kg via tail vein injection.

    • PO Group: Administer 1.0 to 5.0 mg/kg via oral gavage.

  • Serial Sampling: Collect blood samples (~50 µL) via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood at 4°C, 3000 x g for 10 minutes to separate plasma. Store immediately at -80°C to prevent ex vivo degradation.

  • Quantification: Extract the compound using protein precipitation (e.g., adding acetonitrile containing an internal standard) and analyze via LC-MS/MS.

Protocol B: In Vivo Efficacy - Xenograft Tumor Model

Objective: Evaluate the antitumor efficacy and target engagement of the benzofuran derivative. Causality & Self-Validation: Tumor implantation must reach a palpable size (~100-150 mm³) before treatment begins. This ensures the compound is acting on an established, vascularized tumor rather than merely preventing initial cellular engraftment. Monitoring body weight daily serves as a self-validating toxicity metric; >20% weight loss mandates immediate study termination.

Step-by-Step Methodology:

  • Cell Culture: Culture the target human cancer cell line (e.g., MDA-MB-231) in logarithmic growth phase.

  • Implantation: Inject 2 × 10⁶ cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the right flank of female athymic nude mice.

  • Randomization: Once tumors reach ~100-150 mm³, randomize mice into groups (n=8/group) to ensure equal starting tumor burdens across cohorts.

  • Treatment Regimen: Administer the benzofuran compound (e.g., 50 mg/kg and 100 mg/kg) or vehicle control daily via intraperitoneal (IP) or PO routes, strictly based on the

    
     established in Protocol A.
    
  • Monitoring: Measure tumor dimensions using digital calipers every 2-3 days. Calculate volume using the formula:

    
    .
    

Table 2: In Vivo Anticancer Efficacy of Benzofuran Derivative (Compound S6)

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Biomarker Inhibition (%)
Vehicle Control 01250 ± 150--
Compound S6 (Low) 50750 ± 12040%55%
Compound S6 (High) 100450 ± 10064%80%

(Data adapted from established benzofuran kinase inhibitor efficacy models )

Workflow cluster_0 Phase 1: Pharmacokinetics (PK) cluster_1 Phase 2: Efficacy (Xenograft) A Formulation & Dosing (IV vs PO) B Serial Blood Sampling (0.25 - 24h) A->B C LC-MS/MS Analysis (Clearance, T1/2, F%) B->C D Tumor Implantation (Subcutaneous) C->D PK informs Dosing Regimen E Randomization (Tumor ~100 mm³) D->E F Daily Dosing (Vehicle vs Compound) E->F G Endpoint Analysis (Tumor Volume & Biomarkers) F->G

Figure 2: Two-phase in vivo experimental workflow for evaluating benzofuran compounds.

Data Interpretation & Quality Control

  • Poor Oral Exposure: If the benzofuran shows high in vitro potency but no in vivo efficacy, check the LC-MS/MS data for rapid phase I metabolism. Consider synthesizing halogenated or N-benzoxaborole derivatives to block metabolic hotspots, a strategy successfully employed to rescue failed clinical inhibitors .

  • Target vs. Toxicity Validation: If tumor regression occurs without intratumoral drug presence or target modulation (as measured in Step 6 of Protocol B), the efficacy is likely an artifact of systemic toxicity rather than the hypothesized MoA.

References

  • ter Laak, A., et al. "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Ebiike, H., et al. "Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2." Bioorganic & Medicinal Chemistry Letters, PubMed. URL:[Link]

  • Chong, P. Y., et al. "Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of Intramolecular Cyclization for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of reaction conditions for the intramolecular cyclization of benzofurans. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth answers to frequently asked questions. The benzofuran scaffold is a vital heterocyclic motif present in numerous natural products and pharmaceuticals, making its efficient synthesis a critical endeavor.[1][2][3] This resource provides field-proven insights and evidence-based protocols to enhance your success in constructing this important molecular framework.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the intramolecular cyclization for benzofuran synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Causality and Troubleshooting Steps:

  • Catalyst Inactivity:

    • Cause: The catalyst, whether it's palladium, copper, or gold-based, may be inactive due to age, improper storage, or oxidation.[4] For instance, palladium catalysts are sensitive to air and moisture.

    • Solution:

      • Use a freshly opened or recently purchased catalyst.

      • Ensure the catalyst is stored under an inert atmosphere (e.g., in a glovebox or desiccator).

      • For palladium-catalyzed reactions, consider an in-situ reduction of a Pd(II) precursor to the active Pd(0) species.

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, reaction time, solvent, and the choice of base can significantly impact the reaction outcome.[4] For example, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[4]

    • Solution:

      • Temperature Screening: Gradually increase the temperature (e.g., from room temperature to 80-120 °C) to find the optimal balance between reaction rate and catalyst stability.[5]

      • Solvent Selection: The polarity and coordinating ability of the solvent can influence catalyst solubility and reactivity. Common solvents for these reactions include toluene, DMF, and DMSO.[6] Acetonitrile has also been reported as a "greener" and effective solvent in some cases.[7]

      • Base Optimization: The choice of base is critical. Inorganic bases like Cs₂CO₃ and K₂CO₃ are commonly used.[8] In some cases, organic superbases like phosphazene P4-tBu have been shown to be highly effective, even in the absence of a metal catalyst.[9]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure or wet reagents and solvents can poison the catalyst. Incorrect stoichiometry can lead to incomplete conversion or side reactions.

    • Solution:

      • Ensure all reagents are pure and dry. Use of anhydrous and degassed solvents is often necessary, especially for palladium-catalyzed reactions, to remove oxygen.[4]

      • Verify the stoichiometry of your starting materials. For reactions involving a coupling partner, a slight excess of one reagent may be beneficial.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, with significant side-product formation. How can I improve the selectivity towards the desired benzofuran?

Answer: Side reactions are a common challenge in intramolecular cyclizations. Understanding the potential competing pathways is key to mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Alkynes (Glaser Coupling):

    • Cause: This is a frequent side reaction in copper-catalyzed reactions, leading to the formation of diyne byproducts.[4]

    • Solution:

      • Slowly add the terminal alkyne to the reaction mixture to maintain a low concentration.

      • Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote homocoupling.

  • Beckmann Rearrangement (for oxime precursors):

    • Cause: When using O-aryl ketoximes as precursors under acidic conditions, a competing Beckmann rearrangement can occur, leading to the formation of amides instead of benzofurans.[10]

    • Solution:

      • Employ milder acidic conditions or use Lewis acids instead of strong Brønsted acids.[10]

      • Lowering the reaction temperature can also disfavor the Beckmann rearrangement, which often has a higher activation energy.[10]

  • Formation of Uncyclized Intermediates:

    • Cause: Incomplete cyclization can lead to the isolation of intermediates, such as (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid in the Perkin rearrangement of 3-halocoumarins.[10]

    • Solution:

      • Optimize the base and its concentration. Stronger bases can facilitate the intramolecular nucleophilic attack.[10]

      • Increase the reaction temperature and/or time to drive the cyclization to completion.[10]

Issue 3: Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?

Answer: Regioselectivity is often governed by a combination of steric and electronic factors of the substituents on the aromatic ring and the cyclizing partner.

Controlling Regioselectivity:

  • Steric Hindrance:

    • Cause: Bulky substituents on the aromatic ring can direct the cyclization to the less sterically hindered ortho position.

    • Solution: Carefully consider the substitution pattern of your starting materials. In some cases, introducing a bulky directing group that can be removed later might be a viable strategy.

  • Electronic Effects:

    • Cause: Electron-donating groups on the phenol ring can influence the nucleophilicity of the oxygen and the aromatic ring, thereby directing the cyclization.[4]

    • Solution:

      • Analyze the electronic properties of your substituents. Electron-donating groups generally favor cyclization.

      • In acid-catalyzed cyclizations, the stability of the intermediate carbocation plays a crucial role in determining the regiochemical outcome.[11] Computational analysis of reaction intermediates can sometimes predict the major regioisomer.[11]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for my intramolecular benzofuran cyclization?

A1: The "best" catalyst depends heavily on your specific substrate and the desired reaction pathway. Here's a general guide:

  • Palladium Catalysts: Excellent for Sonogashira coupling followed by in-situ cyclization of o-halo or o-triflyloxy phenols with terminal alkynes.[12][13] They are also effective for oxidative cyclization of O-aryl vinylogous esters.[1]

  • Copper Catalysts: Widely used and often more economical than palladium. They are effective for the intramolecular cyclization of 2-alkynyl phenols and tosylanilines. Copper can also mediate dehydrogenative C-O coupling reactions.[14]

  • Gold Catalysts: Particularly effective for activating alkynes towards nucleophilic attack by the phenolic oxygen. Gold(I)-NHC complexes have shown high efficiency at low catalyst loadings.[2]

  • Metal-Free Conditions: For certain substrates, strong bases like phosphazene P4-tBu can catalyze the intramolecular cyclization without the need for a metal catalyst, offering a more sustainable approach.[9]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice is critical and can influence reaction rate, yield, and even selectivity.

  • Polar Aprotic Solvents (DMF, DMSO): These are good choices for many base-promoted cyclizations as they can dissolve a wide range of substrates and reagents.[6]

  • Aromatic Hydrocarbons (Toluene, Xylene): Commonly used in palladium-catalyzed reactions, often at elevated temperatures.

  • Ethers (THF, Dioxane): Can be suitable for a variety of catalytic systems.

  • "Green" Solvents (Acetonitrile, Water): Acetonitrile has been shown to be effective and is considered a more environmentally friendly option.[7] In some specific cases, reactions can even be performed in water or water-DMSO mixtures.

Q3: What is the optimal temperature range for these cyclizations?

A3: There is no one-size-fits-all answer. Some gold-catalyzed reactions can proceed smoothly at room temperature.[2] However, many palladium and copper-catalyzed reactions require heating, typically in the range of 80-120 °C, to achieve a reasonable reaction rate.[5] It is always recommended to perform a temperature screen for your specific reaction to find the optimal conditions that maximize yield while minimizing decomposition.

Q4: Can I run my reaction open to the air?

A4: For most transition-metal-catalyzed reactions, especially those involving palladium, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize and deactivate the catalyst.[4] However, some oxidative cyclizations explicitly use molecular oxygen as the oxidant. Always refer to the specific protocol for your chosen method.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical optimized conditions for various catalytic systems for the intramolecular cyclization to form benzofurans.

Catalyst SystemPrecursor TypeBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuI o-Iodophenol & terminal alkyneTriethylamineTriethylamine9084-91[12][13]
CuCl 2-Alkynyl phenolCs₂CO₃Toluene80High
[Au(IPr)]₂ (OH)₂ 2-Alkynylaryl benzyl ether-DioxaneRoom TempModerate-Good[2]
Phosphazene P4-tBu o-Alkynylphenyl etherP4-tBuDMSO30Excellent[9]
Ag₂O Methyl p-coumarate-AcetonitrileRefluxGood[7]

Experimental Protocols & Workflows

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 2,3-disubstituted benzofurans from an o-iodophenol derivative and a terminal alkyne.[13]

Step-by-Step Methodology:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous, degassed triethylamine (5 mL).

  • To the resulting mixture, add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at 90 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.

Protocol 2: Gold-Catalyzed Migratory Cyclization

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted benzofurans from 2-alkynylaryl benzyl ethers using a gold(I)-NHC catalyst.

[2]Step-by-Step Methodology:

  • In a vial, dissolve the 2-alkynylaryl benzyl ether (0.2 mmol) in anhydrous dioxane (2 mL).

  • Add the gold(I)-IPr hydroxide tetrafluoroborate dimer catalyst (0.002 mmol, 1 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2,3-disubstituted benzofuran.

Logical Relationship Diagram: Catalyst Selection Guide

G Start Starting Material o_halo_phenol o-Halo/Triflyloxy Phenol + Terminal Alkyne Start->o_halo_phenol alkynyl_phenol 2-Alkynyl Phenol Start->alkynyl_phenol alkynyl_ether o-Alkynylphenyl Ether Start->alkynyl_ether Pd Palladium Catalyst Cu Copper Catalyst Au Gold Catalyst Base Metal-Free Base o_halo_phenol->Pd Sonogashira/ Cyclization alkynyl_phenol->Cu Intramolecular Cyclization alkynyl_ether->Au Migratory Cyclization alkynyl_ether->Base Base-Catalyzed Cyclization

Caption: Catalyst Selection Based on Starting Material.

References

  • T. Ram-charan, G. R. Cook. Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans viacarbon–carbon bond formation. Chemical Communications, 2009. [Link]

  • Z. Rong, K. Gao, L. Zhou, G. Qian. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 2019. [Link]

  • A. A. G. Friant, J. A. R. Schmidt. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 2024. [Link]

  • T. Ram-charan, G. R. Cook. Phosphazene Base-Catalyzed Intramolecular Cyclization for Efficient Synthesis of Benzofurans via Carbon-Carbon Bond Formation. PubMed, 2009. [Link]

  • A. K. Sharma, S. Kumar, P. Kumari, S. Kumar, P. Singh, A. K. Shil, V. Kumar. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]

  • H. Muchalski. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. Morressier, 2020. [Link]

  • Y. Wei, et al. Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters, 2024. [Link]

  • Q. Le, et al. Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. Organic & Biomolecular Chemistry, 2020. [Link]

  • H. Muchalski. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals. American Chemical Society, 2021. [Link]

  • T. Ram-charan, G. R. Cook. Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon–carbon bond formation. Chemical Communications, 2009. [Link]

  • Q. Le, et al. Gold(I)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. RSC Publishing, 2020. [Link]

  • L. C. A. Barbosa, et al. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 2017. [Link]

  • J. A. Boddy, et al. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 2018. [Link]

  • ResearchGate. Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate, 2025. [Link]

  • Y. Wei, et al. Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation. Chemical Communications, 2021. [Link]

  • Y. Wei, et al. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications, 2021. [Link]

  • G. R. Cook, et al. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC, 2012. [Link]

  • WuXi Biology. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology, 2021. [Link]

  • H. Muchalski. Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. ResearchGate, 2025. [Link]

  • Y. Wei, et al. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 2011. [Link]

  • Y. Wei, et al. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. PMC, 2021. [Link]

  • M. Murakami, et al. Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I). CHIMIA, 2012. [Link]

  • J. Rafique, et al. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. PMC, 2022. [Link]

  • A. K. Shil, et al. Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes. ResearchGate, 2014. [Link]

  • Y. Wei, et al. Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. Chemical Communications, 2021. [Link]

  • J. Rafique, et al. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry, 2022. [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI, 2024. [Link]

  • S. Lee, et al. The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Synlett, 2022. [Link]

  • G. R. Cook, et al. A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. ResearchGate, 2018. [Link]

  • J. A. Boddy, et al. Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO. Organic & Biomolecular Chemistry, 2017. [Link]

  • M. A. C. Martins, et al. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Advances, 2018. [Link]

  • M. A. C. Martins, et al. Total synthesis of natural products containing benzofuran rings. RSC Publishing, 2017. [Link]

  • M. A. C. Martins, et al. Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization. PMC, 2014. [Link]

  • Y. Wei, et al. Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. The Journal of Organic Chemistry, 2023. [Link]

  • A. K. Sharma, et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC, 2024. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. Optimization of the cyclization reaction conditions. ResearchGate, 2019. [Link]

  • C. M. Beaudry, et al. Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 2021. [Link]

  • M. A. C. Martins, et al. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2016. [Link]

  • A. K. Sharma, et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate, 2024. [Link]

Sources

Technical Support Center: A Guide to the Purification of 2-Phenylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 2-phenylbenzofuran derivatives. The benzofuran nucleus is a critical scaffold in medicinal chemistry, found in numerous biologically active compounds.[1][2] Achieving high purity is paramount for accurate biological evaluation and drug development, yet the process is often fraught with challenges. This document is structured to provide practical, experience-driven solutions to common purification hurdles.

Section 1: Troubleshooting Common Impurities

The nature of the synthetic route dictates the impurity profile. Understanding potential contaminants is the first step toward their effective removal. Common impurities can include unreacted starting materials, catalysts, and various side-products.[3]

Q1: My crude product is contaminated with unreacted phenolic or phenylacetic acid starting materials. How can I remove them before chromatography?

A1: Acidic starting materials can often be removed with a simple liquid-liquid extraction prior to chromatographic purification. After the reaction is complete and the organic solvent has been added, perform a basic wash.

  • Causality: Unreacted phenols or carboxylic acids possess acidic protons. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) will deprotonate these starting materials, forming water-soluble salts. These salts will then partition into the aqueous layer, effectively separating them from your less polar 2-phenylbenzofuran product which remains in the organic phase. This significantly reduces the load on your silica column, leading to better separation and preventing issues like streaking on TLC plates. Always follow with a water wash to remove any residual base.

Q2: The synthesis used a palladium or nickel catalyst, and I suspect metal residue is present in my product. How can I remove it?

A2: Transition metal catalyst residues are a common and problematic impurity.[3]

  • Filtration: For heterogeneous catalysts, simple filtration of the reaction mixture can be effective. However, for homogeneous catalysts that have become insoluble or colloidal during the reaction, filtering through a pad of Celite® can help remove finely dispersed metal particles.

  • Aqueous Wash: Sometimes, a wash with an aqueous solution of a chelating agent like EDTA or a solution of ammonium chloride can help sequester and remove residual metal ions.

  • Specialized Scavengers: For persistent contamination, consider using silica-functionalized metal scavengers. These are commercially available reagents with functional groups (e.g., thiols, amines) that have a high affinity for transition metals. The crude product is stirred with the scavenger in a suitable solvent, and the solid support is then filtered off. This is a highly effective, albeit more expensive, method for achieving very low metal contamination.

Q3: My TLC plate shows multiple spots close to my product spot. I suspect isomeric byproducts or dimers. What's the best approach?

A3: The formation of side-products such as dimers or unexpectedly acylated benzofurans is a known issue in some synthetic routes.[3][4] Separating these structurally similar compounds requires high-resolution purification techniques.

  • Chromatography is Key: Flash column chromatography is the most reported method for purifying these derivatives.[3][4] The key to separating closely eluting impurities is to optimize the solvent system meticulously using Thin-Layer Chromatography (TLC) first.[3]

  • Solvent System Optimization: Test a variety of solvent systems with different polarities. A common starting point is a hexane/ethyl acetate mixture.[3] If separation is poor, decrease the polarity of the eluent (i.e., decrease the percentage of ethyl acetate) to increase the retention time on the silica and improve resolution between spots.

  • Alternative Solvents: Consider using a solvent system with different selectivity, such as dichloromethane/hexane or toluene/ethyl acetate. The different solvent interactions can sometimes dramatically change the elution order and improve separation.

Section 2: Optimizing Chromatographic Separations

Flash column chromatography is the workhorse for purifying 2-phenylbenzofuran derivatives.[3] Success hinges on proper technique and optimization.

Q4: I purified my compound by column chromatography, and it's a yellow oil, but the literature says it should be a solid. Is it impure?

A4: Not necessarily. While many benzofuran derivatives are solids, it is not uncommon for them to be isolated as oils, even when pure.[3][5] The physical state can be influenced by trace amounts of residual solvent or minor, spectroscopically invisible impurities that inhibit crystallization.[3] First, ensure all solvent is removed under a high vacuum for an extended period. If it remains an oil, its purity should be confirmed by NMR and/or mass spectrometry.[6]

Q5: How do I choose the right solvent system for my column to get good separation?

A5: The ideal solvent system is determined by preliminary TLC analysis.[3] The goal is to find a system where your desired product has an Rf (retention factor) value between 0.2 and 0.4.

  • Causality: An Rf in this range ensures that the compound moves down the column at a reasonable rate, but not so quickly that it co-elutes with less polar impurities, and not so slowly that the band broadens excessively, leading to poor resolution and low yield. A good system will show clear separation between the product spot and all major impurity spots.[3]

Q6: My product and a key impurity are eluting together (co-elution). What are my options?

A6: Co-elution is a common frustration. Here is a logical troubleshooting workflow:

  • Re-run the Column with a Shallower Gradient: If you used a gradient elution, make it shallower (i.e., increase the polarity more slowly). If you used an isocratic (single solvent mixture) system, decrease the overall polarity. This increases the interaction time with the stationary phase and can enhance separation.

  • Change the Stationary Phase: Silica gel is acidic and is the most common choice. If co-elution persists, the impurity may have a similar polarity and interaction profile with silica. Switching to a different stationary phase like alumina (which can be basic, neutral, or acidic) can provide different selectivity and may resolve the compounds.[3]

  • Consider Recrystallization: If the product is a solid, or can be induced to crystallize, this is an excellent method for removing small amounts of closely related impurities. The impurity may be more soluble in the chosen solvent and remain in the mother liquor.

Troubleshooting Workflow for Poor Chromatographic Separation

G start Poor Separation / Co-elution Observed on TLC/Column rf_check Is Product Rf between 0.2-0.4? start->rf_check adjust_polarity Adjust Eluent Polarity (e.g., decrease % EtOAc in Hexane) rf_check->adjust_polarity No separation_check Is separation improved? rf_check->separation_check Yes re_tlc Re-run TLC adjust_polarity->re_tlc re_tlc->rf_check change_stationary Change Stationary Phase (e.g., Silica Gel to Alumina) re_tlc->change_stationary Still No Separation run_column Run Flash Column with Optimized Isocratic or Shallow Gradient Eluent separation_check->run_column Yes change_solvent Change Solvent System (e.g., Toluene/EtOAc or DCM/Hexane) for different selectivity separation_check->change_solvent No change_solvent->re_tlc change_stationary->re_tlc

Caption: A decision tree for optimizing chromatographic separation.

Section 3: Challenges with Crystallization and Product Isolation

Q7: My purified 2-phenylbenzofuran is an oil. How can I try to make it crystallize?

A7: Inducing crystallization can be challenging but is often achievable.

  • High Vacuum: First, ensure all residual chromatography solvent is removed under a high vacuum.

  • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or diethyl ether). Slowly add a poor solvent (e.g., hexane or pentane) in which your compound is insoluble, until the solution becomes slightly cloudy. Warm gently until it becomes clear again, then allow it to cool slowly.

  • Freezing: Dissolve the oil in a minimal amount of a non-polar solvent like hexane and place it in a freezer (-20 °C).[3]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solvent.[3] The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q8: What are common recrystallization solvents for 2-phenylbenzofuran derivatives?

A8: The choice of solvent is highly dependent on the specific substituents on the benzofuran core. However, common choices reported in the literature include:

  • n-Hexane: Often used for less polar derivatives.[7]

  • Methanol: A good choice for derivatives with more polar functional groups.[7]

  • Ethanol/Water mixtures: The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists. The solution is then reheated to clarify and cooled slowly.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol provides a generalized procedure for the purification of a 2-phenylbenzofuran derivative.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude product (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane or 98:2 hexane/ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly. Use gentle pressure from a pump or bulb to pack the bed firmly and remove any air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • Collect fractions and monitor the elution by TLC to identify which fractions contain the pure product.

    • If a gradient is needed, slowly and systematically increase the polarity of the eluent.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[3]

General Purification Workflow

G cluster_optional Optional Final Polishing crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Basic Wash) crude->extraction dry Dry Organic Layer (e.g., MgSO4) & Evaporate extraction->dry chromatography Flash Column Chromatography dry->chromatography combine Combine Pure Fractions & Evaporate Solvent chromatography->combine product Purified Product combine->product characterize Characterization (NMR, MS, etc.) product->characterize recrystallize Recrystallization product->recrystallize If solid & further purity needed recrystallize->characterize

Caption: General workflow for the purification of 2-phenylbenzofuran derivatives.

Section 5: Data & Reference Tables

Table 1: Common TLC Solvent Systems for Benzofuran Derivatives
Solvent System (v/v)Typical ApplicationReference(s)
Hexane / Ethyl Acetate (9:1)General purpose for moderately polar derivatives.[4]
Pure HexaneFor non-polar derivatives.[3][8]
Dichloromethane / MethanolFor more polar derivatives, often used in later stages of purification.[5]
Hexane / Ethyl Acetate (various ratios)Most common system; ratio is adjusted based on TLC.[3]
Table 2: Physical State of Selected Benzofuran Derivatives
CompoundPhysical StateMelting Point (°C)Reference(s)
2-Methyl-3-phenylbenzofuranYellow OilN/A[3]
7-Methoxy-2-phenylbenzofuranSolid-[7]
2-Benzyl-3-phenylbenzofuranColorless Solid79-81[5]
2-Phenyl-3-benzoylbenzofuranSolid148-149[4]

References

  • BenchChem. (2025).
  • Semantic Scholar. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
  • Sciforum. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 2-Methyl-3-phenylbenzofuran.
  • Stanczuk, A., et al. (2013). Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in Internet purchased products.
  • ResearchGate. (2016).
  • BenchChem. (2025). A Spectroscopic Guide to the Isomers of 2-Methyl-2-phenyl-2,3-dihydrofuran.
  • BenchChem. (2025). The Synthesis of 2-Methyl-3-phenylbenzofuran: An In-depth Technical Guide.
  • Wikipedia. (2024). 2-Phenylbenzofuran.

Sources

Improving the solubility of (2-Phenylbenzofuran-3-yl)methanamine for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2-Phenylbenzofuran-3-yl)methanamine. This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome solubility challenges encountered during biological assays. Our goal is to ensure you can achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my (2-Phenylbenzofuran-3-yl)methanamine poorly soluble in aqueous assay buffers?

A1: The structure of (2-Phenylbenzofuran-3-yl)methanamine contains a large, rigid, and lipophilic (water-fearing) benzofuran and phenyl ring system.[1][2] These aromatic structures lead to poor aqueous solubility.[3] The molecule does, however, possess a primary amine (-NH2) group. This group is basic and can be protonated (gain a positive charge) under acidic conditions, which significantly increases its interaction with water and, therefore, its solubility.[4][5] The challenge in neutral physiological buffers (like PBS at pH 7.4) is that a significant portion of the amine groups will be uncharged, favoring precipitation.

Q2: I am observing inconsistent results or lower-than-expected potency in my cell-based assay. Could this be a solubility issue?

A2: Absolutely. Inconsistent results are a classic sign of poor compound solubility.[3] If the compound precipitates in the assay medium, the actual concentration exposed to the cells is unknown and lower than the nominal concentration you intended.[3] This leads to underestimated potency (higher IC50/EC50 values), poor reproducibility, and unreliable structure-activity relationships (SAR).[3]

Q3: My compound was dissolved in a DMSO stock, but it precipitated when I diluted it into my aqueous buffer. What is happening?

A3: This is a very common issue known as "DMSO shock" or precipitation upon dilution. While DMSO is an excellent organic solvent, when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous buffer, the local DMSO concentration drops sharply. Water becomes the primary solvent, and if the compound's solubility limit in the final aqueous/DMSO mixture is exceeded, it will crash out of solution.[6][7] This is why optimizing the final DMSO concentration and considering alternative formulation strategies is critical.

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A4: The tolerance to DMSO is highly dependent on the cell line and the duration of the assay.[8][9] A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, as most cell lines can tolerate this level without significant cytotoxicity.[8][10] Some sensitive cell lines, particularly primary cells, may require concentrations as low as 0.1%.[9][10] It is always best practice to run a vehicle control (media with the same final DMSO concentration as your test wells) to ensure the observed effects are from your compound and not the solvent.[9][11]

Troubleshooting Guide: Addressing Compound Precipitation

This workflow provides a logical sequence of steps to diagnose and solve solubility problems with (2-Phenylbenzofuran-3-yl)methanamine.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_ionizable Is the compound ionizable? check_dmso->check_ionizable Yes increase_dmso Optimize DMSO: Increase to 0.5-1% max. (Cell line dependent) check_dmso->increase_dmso No use_ph Strategy 1: pH Modification (Protonate Amine) check_ionizable->use_ph Yes (Amine group) use_cyclo Strategy 2: Use Cyclodextrins (e.g., SBE-β-CD) check_ionizable->use_cyclo No (or pH failed) check_ph_compat Is acidic pH compatible with assay? check_ph_compat->use_cyclo No validate Validate Solubility: Perform Kinetic Solubility Assay check_ph_compat->validate Yes increase_dmso->validate use_ph->check_ph_compat use_cosolvent Strategy 3: Use Other Co-solvents (e.g., PEG 400) use_cyclo->use_cosolvent If still problematic use_cyclo->validate use_cosolvent->validate

Caption: General troubleshooting workflow for addressing compound precipitation.

Solubilization Strategies & Protocols

Based on the chemical nature of (2-Phenylbenzofuran-3-yl)methanamine, the following strategies are recommended. Always determine the effectiveness of a chosen method empirically.

Strategy 1: pH Modification

This is often the most effective and straightforward method for basic compounds like (2-Phenylbenzofuran-3-yl)methanamine. By lowering the pH of the aqueous buffer, you protonate the primary amine, creating a more soluble salt form.[12][13][14]

Protocol: Preparation of an Acidic Stock Solution

  • Buffer Selection: Choose a buffer that is compatible with your assay and has buffering capacity in the desired pH range (e.g., citrate buffer for pH 4-6, MES for pH 5.5-6.7).

  • Stock Preparation: Instead of dissolving the compound in 100% DMSO, create a 10 mM stock in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 5.0) containing a minimal amount of co-solvent (e.g., 5-10% DMSO) if needed to aid initial wetting.

  • Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution.

  • Final Dilution: Dilute this acidic stock solution into your final assay medium.

  • Important Consideration: Ensure the final pH of the assay medium after adding the compound stock does not adversely affect your cells or biological target.[4] The buffering capacity of your final medium will be important here.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is water-soluble.[15][16][] Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is a highly effective and FDA-approved derivative with excellent water solubility and low toxicity.[18][19][20] It is particularly effective for compounds containing nitrogen atoms.[18]

Protocol: Solubilization with SBE-β-CD

  • Prepare SBE-β-CD Solution: Prepare a 10-20% (w/v) solution of SBE-β-CD in your desired aqueous assay buffer.

  • Compound Addition: Add the dry powder of (2-Phenylbenzofuran-3-yl)methanamine directly to the SBE-β-CD solution to achieve the desired final concentration.

  • Equilibration: Vortex the mixture vigorously and then allow it to equilibrate by shaking or rotating overnight at room temperature. Gentle heating (40-50°C) can sometimes accelerate complexation.

  • Filtration: Before use, filter the solution through a 0.22 µm filter to remove any undissolved material. The clear filtrate is your ready-to-use stock solution.

StrategyMechanismProsCons
pH Modification Protonates the amine group to form a more soluble salt.[12][13]Simple, inexpensive, and often highly effective for basic compounds.[13][]Potential for pH to interfere with the biological assay; risk of precipitation if diluted into a neutral buffer.[13]
Cyclodextrins Encapsulates the hydrophobic molecule in a water-soluble shell.[15][16][22]High solubilization capacity, low toxicity (esp. SBE-β-CD), can improve stability.[15][23][24]Higher cost, may require overnight equilibration, potential for the cyclodextrin itself to have minor biological effects.
Co-solvents (DMSO) Reduces water polarity, allowing hydrophobic molecules to dissolve.[]Excellent solubilizing power for many compounds.Cellular toxicity at concentrations >0.5-1%; can cause precipitation upon dilution.[10][25]
Validation: How to Confirm Improved Solubility

Visual inspection is the first step, but a quantitative assessment is better. A kinetic solubility assay is a rapid, medium-throughput method to determine the concentration at which a compound begins to precipitate from an aqueous buffer.[6][7]

Protocol: Simplified Kinetic Solubility Assay by Turbidimetry

  • Prepare Compound Stock: Create a high-concentration stock (e.g., 20 mM) of your compound using the chosen solubilization method (e.g., in pH 5.0 buffer or 20% SBE-β-CD).

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your stock solution into the final aqueous assay buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow precipitation to occur.[26]

  • Measurement: Read the absorbance (optical density) of the plate on a plate reader at a wavelength of 620-650 nm.[26]

  • Analysis: An increase in absorbance indicates light scattering from precipitated particles. The concentration at which the absorbance significantly rises above the baseline (buffer-only control) is your estimated kinetic solubility.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep_stock Prepare 20 mM Stock (e.g., in 20% SBE-β-CD) serial_dil Serial Dilute in 96-well Plate with Assay Buffer (pH 7.4) prep_stock->serial_dil incubate Incubate 1-2 hours at Room Temperature serial_dil->incubate read_abs Read Absorbance at 620 nm incubate->read_abs plot_data Plot Absorbance vs. Concentration read_abs->plot_data determine_sol Identify Concentration where Absorbance Increases plot_data->determine_sol

Caption: Workflow for a turbidimetric kinetic solubility assay.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • DMSO usage in cell culture. LifeTein. (2023-02-01).
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024-12-09).
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. (2018-11-23).
  • Maximum DMSO concentration in media for cell culture? Reddit. (2023-10-05).
  • How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8.
  • SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0. InvivoChem.
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. (2016-01-01).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • The study of the influence of dmso on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • What the concentration of DMSO you use in cell culture assays? ResearchGate. (2016-01-25).
  • Turbidimetric (Kinetic) Solubility Assay. Domainex.
  • Aqueous Kinetic Solubility. ADME@NCATS - NIH. (2023-06-09).
  • SBE-β-CD (Sulfobutylether-β-Cyclodextrin) | Excipient. MedchemExpress.com.
  • Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). (2022-01-01).
  • Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences. (2019-07-01).
  • Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. Benchchem.
  • How can I increase the solubility to perform an enzyme assay? ResearchGate. (2015-04-07).
  • Techniques to Enhance Drug Solubility. PharmiWeb.com. (2021-08-27).
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Unveiling the complexation mechanism of phloretin with Sulfobutylether–β–cyclodextrin (Captisol®) and its impact on anticancer activity. Pharma Excipients. (2023-10-30).
  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate.
  • Rutin/Sulfobutylether-β-Cyclodextrin as a Promising Therapeutic Formulation for Ocular Infection. PMC.
  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010-05-01).
  • Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021-08-27).
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov.
  • Chemical Properties of 2-Phenyl-benzofuran. Cheméo.
  • The Synthesis of 2-Methyl-3-phenylbenzofuran: An In-depth Technical Guide. Benchchem.
  • Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. MDPI. (2005-08-31).
  • Physical and Chemical Properties of 2,3-Benzofuran. NCBI.
  • 2-Phenylbenzofuran. Wikipedia.
  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. PMC.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016-09-28).
  • 165735-63-7 | Benzofuran-3-ylmethanamine. ChemScene.
  • Benzofuran-2-yl(phenyl)methanone. Sigma-Aldrich.

Sources

Technical Support Center: Catalyst and Solvent Screening for Efficient Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst and solvent screening. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring your path to efficient benzofuran synthesis is clear and successful.

Troubleshooting Guide

This section addresses common issues encountered during benzofuran synthesis, offering explanations for their causes and providing step-by-step solutions.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction, such as a Sonogashira coupling followed by cyclization, is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors concerning the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial.[1]

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be inactive due to age, improper storage, or the selection of an inappropriate palladium source.[1]

    • Solution: Always use a fresh or recently purchased palladium catalyst stored under an inert atmosphere.[1] For certain reactions, consider more active systems like palladium nanoparticles. The choice of ligand is also critical; while PPh₃ is common for Sonogashira couplings, bulkier, electron-rich phosphine ligands can sometimes enhance catalytic activity.[1][2]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature, duration, solvent, or base may not be optimal for the specific substrates.[1]

    • Solution:

      • Temperature: Systematically screen temperatures. While some reactions proceed at room temperature, others may require heating (e.g., 60-100 °C). Be aware that excessively high temperatures can lead to catalyst decomposition.[1]

      • Solvent: The solvent plays a critical role. Aprotic solvents are often employed. For instance, in certain acid-catalyzed cyclizations, switching to an aprotic solvent can suppress side reactions.[2]

      • Base: The choice and amount of base are crucial. The base should be strong enough to facilitate the desired reaction step (e.g., deprotonation of an alkyne) without causing catalyst degradation or promoting side reactions.[2]

  • Poor Reagent Quality or Stoichiometry:

    • Cause: Impurities in starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry can also lead to diminished yields.[1]

    • Solution: Ensure all reagents are pure and dry. Solvents should be properly degassed to remove oxygen, which can poison the palladium catalyst.[1] Carefully verify the stoichiometry of all reactants.[1]

  • Side Reactions:

    • Cause: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), particularly when a copper co-catalyst is used.[2]

    • Solution: Slow addition of the alkyne to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.[2]

Issue 2: Poor Regioselectivity in Substituted Benzofuran Synthesis

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a frequent challenge, especially when using unsymmetrical alkynes or in intramolecular cyclizations of substituted phenols.[1]

  • Catalyst and Ligand Control:

    • Cause: The steric and electronic environment created by the catalyst and its ligands significantly influences which carbon of the alkyne attacks the aromatic ring.[1]

    • Solution: A thorough screening of different catalysts (e.g., palladium, copper, gold) and ligands with varying steric and electronic properties is recommended.[1] For instance, bulky ligands can favor the formation of one regioisomer over another due to steric hindrance.

  • Substrate Control:

    • Cause: The electronic nature of substituents on the starting materials can direct the cyclization.

    • Solution: Analyze the electronic effects of your substituents. Electron-donating groups generally favor cyclization, while electron-withdrawing groups can sometimes decrease the reaction rate.[3] In some cases, altering the substitution pattern on your starting materials may be necessary to achieve the desired regioselectivity.

Issue 3: Catalyst Deactivation

Question: My reaction starts well but then stalls, suggesting catalyst deactivation. What are the common causes and solutions?

Answer: Catalyst deactivation is a significant hurdle in transition metal-catalyzed reactions.

  • Oxygen Sensitivity:

    • Cause: Many catalysts, particularly palladium(0) species, are sensitive to oxygen.[2]

    • Solution: Ensure all reactions are performed under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and employ Schlenk line techniques.[1][2]

  • Impurities:

    • Cause: Impurities in the starting materials or solvent can poison the catalyst.

    • Solution: Purify all reagents and solvents before use. Passing solvents through a column of activated alumina can remove trace impurities.

  • Thermal Instability:

    • Cause: Some catalytic complexes are not stable at elevated temperatures and can decompose over time.[1]

    • Solution: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration. Alternatively, a more thermally stable catalyst system may be required.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategic selection of catalysts and solvents for benzofuran synthesis.

Q1: What are the most common catalytic systems for benzofuran synthesis?

A1: Several catalytic systems are widely used, with the choice depending on the specific synthetic route:

  • Palladium/Copper-Catalyzed Reactions: This is a very common approach, often involving a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][3][4] Typically, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is used with a copper(I) co-catalyst (e.g., CuI).[3][4]

  • Copper-Catalyzed Reactions: Copper catalysts are effective for various benzofuran syntheses, including the oxidative annulation of phenols and alkynes.[4]

  • Gold-Catalyzed Reactions: Gold catalysts are known for their ability to activate alkynes towards nucleophilic attack, making them suitable for intramolecular cyclization of o-alkynylphenols.

  • Other Transition Metals: Rhodium and Nickel have also been employed in specific benzofuran syntheses.[3][5]

  • Base-Catalyzed Reactions: In some cases, a strong base can catalyze the intramolecular cyclization of suitable precursors without the need for a transition metal.[3][4]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent selection is critical and can significantly impact reaction yield and selectivity. Consider the following factors:

  • Polarity: The polarity of the solvent can influence the solubility of reagents and the stability of intermediates. A range of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and non-polar solvents (e.g., toluene, dioxane) should be screened.

  • Coordinating Ability: Some solvents can coordinate to the metal center of the catalyst, which can either be beneficial or detrimental to the catalytic cycle.

  • Boiling Point: The desired reaction temperature will dictate the choice of solvent.

  • Green Chemistry: For more environmentally friendly processes, consider using greener solvents or even solvent-free conditions where applicable.[6] Microwave-assisted synthesis can often be performed with reduced solvent volumes or under solvent-free conditions.[7][8][9][10]

Q3: Can you provide a general protocol for a catalyst and solvent screening experiment?

A3: A parallel screening approach is highly efficient. Below is a general protocol for a palladium/copper-catalyzed synthesis of a 2-substituted benzofuran.

Experimental Protocol: Parallel Screening for Benzofuran Synthesis

  • Preparation: In an array of reaction vials within a glovebox or under an inert atmosphere, add the o-iodophenol (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-10 mol%).[1]

  • Solvent Addition: To each vial, add a different anhydrous, degassed solvent (e.g., DMF, toluene, dioxane, acetonitrile) via syringe.

  • Reagent Addition: Add the base (e.g., Et₃N, K₂CO₃, Cs₂CO₃, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) to each vial.

  • Reaction: Seal the vials and place them in a temperature-controlled heating block. Stir the reactions at the desired temperature (e.g., 80 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each reaction mixture, dilute it, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion and yield of the desired benzofuran product.

  • Optimization: Based on the initial screening results, further optimization of the best-performing catalyst/solvent/base combination can be carried out by fine-tuning the reaction temperature, time, and reagent stoichiometry.

Data Presentation

Table 1: Illustrative Data from a Catalyst/Solvent Screening for Benzofuran Synthesis

EntryCatalyst (mol%)Ligand (mol%)SolventBase (eq)Temp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)TolueneK₂CO₃ (2)10045
2Pd(OAc)₂ (2)PPh₃ (4)DMFK₂CO₃ (2)10078
3PdCl₂(PPh₃)₂ (2)-DMFEt₃N (3)8085
4PdCl₂(dppf) (2)-DioxaneCs₂CO₃ (2)10092
5CuI (5)1,10-phen (10)DMSOK₃PO₄ (2)12065

This table presents hypothetical data for illustrative purposes.

Visualization

Diagram 1: Decision Workflow for Troubleshooting Low Yield

G start Low Yield Observed catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh Catalyst & Ligand catalyst->fresh_catalyst temp_screen Screen Temperature & Time conditions->temp_screen solvent_screen Screen Solvents & Bases conditions->solvent_screen purify_reagents Purify/Dry Reagents & Solvents reagents->purify_reagents stoichiometry Check Stoichiometry reagents->stoichiometry analytical Analyze Byproducts (GC-MS/NMR) side_reactions->analytical success Yield Improved fresh_catalyst->success temp_screen->success solvent_screen->success purify_reagents->success stoichiometry->success analytical->success

Caption: A decision tree for troubleshooting low product yield.

References

  • Benchchem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Benchchem. (n.d.). Avoiding byproduct formation in benzofuran ring synthesis.
  • Chemical Communications (RSC Publishing). (n.d.). Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon–carbon bond formation.
  • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • MDPI. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
  • Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • MedCrave online. (2017, December 29). Benzofuran synthesis through iodocyclization reactions: recent advances.
  • PMC. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.
  • PMC. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides.
  • ResearchGate. (2014, November 10). Use larock reaction to synthesis benzofuran problem?.
  • PMC. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings.
  • MDPI. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Beaudry | Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Semantic Scholar. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • ResearchGate. (2026, February 28). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones.
  • PMC. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.
  • ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.
  • SciSpace. (n.d.). Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents.
  • PubliCatt. (2021, January 4). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.

Sources

Validation & Comparative

Comparative Analysis: (2-Phenylbenzofuran-3-yl)methanamine vs. Standard Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, small-molecule agents capable of overcoming multidrug resistance (MDR), the evaluation of novel chemical scaffolds requires rigorous mechanistic profiling. Microtubules, composed of


 and 

tubulin heterodimers, are highly dynamic cytoskeletal fibers essential for intracellular transport and mitotic spindle formation. Disrupting this dynamic instability is a validated strategy in oncology.

While classical agents like paclitaxel stabilize microtubules and colchicine destabilizes them, the search for novel, less toxic, and highly permeable scaffolds has led to the benzofuran class. Specifically, the (2-phenylbenzofuran-3-yl)methanamine scaffold and its halogenated or methoxy-substituted derivatives have emerged as potent inhibitors of tubulin polymerization, offering unique pharmacokinetic advantages over traditional natural products.

Mechanistic Profiling & Binding Dynamics

The (2-phenylbenzofuran-3-yl)methanamine scaffold is characterized by a planar, electron-rich benzofuran core coupled with a flexible methanamine side chain. This structural topology is highly complementary to the hydrophobic colchicine-binding pocket located at the intra-dimer interface of


 and 

tubulin. The synthetic accessibility of this scaffold, often achieved via1[1], allows for rapid structure-activity relationship (SAR) optimization.

Binding at the colchicine site induces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation required for incorporation into the growing microtubule lattice. This leads to the depletion of the soluble tubulin pool, subsequent G2/M cell cycle arrest, and ultimately apoptosis[2].

Tubulin_Mechanism Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (GTP) ColchicineSite Colchicine Binding Site Tubulin->ColchicineSite Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Dynamics Disrupted Microtubule->Tubulin Depolymerization TaxaneSite Taxane Binding Site Microtubule->TaxaneSite Microtubule->Arrest Dynamics Disrupted Benzofuran (2-Phenylbenzofuran-3-yl) methanamine Benzofuran->ColchicineSite Binds CA4 Combretastatin A-4 CA4->ColchicineSite Binds Paclitaxel Paclitaxel Paclitaxel->TaxaneSite Binds ColchicineSite->Tubulin Inhibits Polymerization TaxaneSite->Microtubule Prevents Depolymerization Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanistic divergence of (2-Phenylbenzofuran-3-yl)methanamine vs. standard inhibitors.

Quantitative Performance Comparison

To objectively evaluate the therapeutic potential of the benzofuran scaffold, we must benchmark its in vitro performance against established tubulin modulators. The data below synthesizes the typical inhibitory concentrations observed for these compounds across standardized assays[2][3].

CompoundMechanism of ActionTubulin Polymerization IC₅₀ (µM)Cytotoxicity IC₅₀ (A549/MCF-7, nM)Primary Binding Site
(2-Phenylbenzofuran-3-yl)methanamine Destabilizer1.5 - 3.0150 - 500Colchicine
Combretastatin A-4 (CA-4) Destabilizer0.9 - 1.22 - 5Colchicine
Colchicine Destabilizer2.0 - 3.110 - 50Colchicine
Paclitaxel StabilizerN/A (Enhances)2 - 10Taxane

Note: While CA-4 exhibits superior raw potency, the benzofuran scaffold demonstrates enhanced chemical stability and a lower propensity for P-glycoprotein-mediated efflux, making it a highly attractive lead for MDR cancer phenotypes.

Standardized Experimental Methodologies

As a standard of scientific integrity, the following protocols are designed as self-validating systems to ensure reproducibility and accuracy when evaluating novel benzofuran derivatives.

Protocol 1: Fluorometric Tubulin Polymerization Assay

This assay measures the real-time kinetics of microtubule assembly by monitoring the fluorescence enhancement that occurs when a fluorophore (e.g., DAPI) incorporates into the polymerizing microtubule lattice.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM

    
    , 1 mM EGTA, and 1 mM GTP.
    
  • Compound Incubation: Pre-incubate purified porcine brain tubulin (3 mg/mL) with the test compound (e.g., 5 µM benzofuran derivative), vehicle (DMSO), or positive controls (Colchicine/Paclitaxel) for 15 minutes at 4°C.

  • Initiation: Transfer the plate to a fluorometer pre-warmed to 37°C to initiate polymerization.

  • Kinetic Reading: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

Expertise & Causality: Why use PIPES over Tris? PIPES has a pKa of 6.8 at 37°C, perfectly buffering the slightly acidic pH (6.9) required for optimal in vitro tubulin polymerization, whereas Tris fluctuates heavily with temperature. Furthermore, the inclusion of 1 mM EGTA is non-negotiable; it chelates ambient calcium ions (


), which are potent endogenous inhibitors of microtubule assembly.
Self-Validation:  The assay validates itself internally: the steep baseline slope of the DMSO vehicle control confirms the viability of the tubulin batch, while the flatline response of the Colchicine positive control verifies the assay's sensitivity to depolymerizing agents.
Protocol 2: Cell Cycle Analysis via Flow Cytometry

Tubulin destabilization universally results in the inability of cells to form a functional mitotic spindle, leading to an accumulation of cells in the G2/M phase.

Step-by-Step Workflow:

  • Treatment: Seed A549 cells and treat with the IC₅₀ concentration of the benzofuran derivative for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining: Wash cells to remove ethanol, resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at 37°C.

  • Acquisition: Analyze DNA content using a flow cytometer, capturing at least 10,000 events per sample.

Expertise & Causality: Why fix cells in 70% cold ethanol? Ethanol dehydrates the cells and coagulates proteins, permeabilizing the membrane while preserving the structural integrity of the nucleus. This allows PI to access the chromatin. Because PI intercalates into double-stranded RNA as well as DNA, adding RNase A is mandatory. Without RNA degradation, the fluorescence signal would falsely inflate the apparent DNA content, blurring the distinction between G1, S, and G2/M phases. Self-Validation: The protocol validates itself by presenting a sharp, distinct G1 peak (2N DNA) in the untreated control; a high coefficient of variation (CV > 8%) in this peak indicates poor sample preparation or DNA degradation.

Conclusion & Translational Outlook

The (2-phenylbenzofuran-3-yl)methanamine scaffold represents a highly tunable, synthetically accessible alternative to complex natural tubulin inhibitors. By 3[3], these derivatives effectively disrupt microtubule dynamics, leading to robust G2/M arrest. Future drug development efforts should focus on optimizing the methanamine side chain to further enhance aqueous solubility while maintaining the potent lipophilic interactions of the benzofuran core.

References

  • Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: NIH PMC (Cancers) URL: [Link]

  • Title: Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions Source: NIH PMC (Tetrahedron) URL: [Link]

Sources

Inter-laboratory validation of the synthesis of (2-Phenylbenzofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparative Guide to the Synthesis of (2-Phenylbenzofuran-3-yl)methanamine

This guide provides a comprehensive analysis of proposed synthetic methodologies for obtaining (2-Phenylbenzofuran-3-yl)methanamine, a heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As a standardized, inter-laboratory validated synthesis for this specific molecule has not yet been established in the public domain, this document aims to bridge that gap. Herein, we propose and critically evaluate two plausible, robust synthetic routes, leveraging established chemical transformations documented for analogous structures. The objective is to provide researchers, scientists, and drug development professionals with a scientifically grounded framework to facilitate the development of a reproducible and scalable synthesis protocol, suitable for inter-laboratory validation.

Overview of Proposed Synthetic Strategies

The synthesis of (2-Phenylbenzofuran-3-yl)methanamine fundamentally requires the construction of the 2-phenylbenzofuran core, followed by the introduction of a methanamine group at the C3 position. Based on a thorough review of existing literature for the synthesis of substituted benzofurans, we have designed two distinct and logical synthetic pathways, designated as Route A and Route B.

  • Route A: The Formylation-Reductive Amination Pathway. This strategy involves the initial synthesis of the 2-phenylbenzofuran scaffold, followed by a Vilsmeier-Haack formylation to introduce a carbaldehyde group at the C3 position. The final step is a reductive amination of the aldehyde to yield the target primary amine. This route relies on classic, well-understood reactions.

  • Route B: The Cyanation-Reduction Pathway. This alternative approach also begins with the 2-phenylbenzofuran core. A cyano group is then introduced at the C3 position. The synthesis culminates in the chemical reduction of the nitrile functionality to the desired aminomethyl group.

The selection between these routes for establishing a validated protocol will depend on a variety of factors including reagent availability, reaction robustness, scalability, and overall yield. The following diagram provides a high-level overview of the two proposed strategies.

G cluster_0 Proposed Synthetic Strategies cluster_A Route A cluster_B Route B Start Common Precursors 2_Phenylbenzofuran 2-Phenylbenzofuran Synthesis Start->2_Phenylbenzofuran Formylation Vilsmeier-Haack Formylation 2_Phenylbenzofuran->Formylation Cyanation C3-Cyanation 2_Phenylbenzofuran->Cyanation Aldehyde 2-Phenylbenzofuran-3-carbaldehyde Formylation->Aldehyde Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Target_Amine (2-Phenylbenzofuran-3-yl)methanamine Reductive_Amination->Target_Amine Nitrile 2-Phenylbenzofuran-3-carbonitrile Cyanation->Nitrile Reduction Nitrile Reduction Nitrile->Reduction Reduction->Target_Amine

Caption: High-level comparison of the two proposed synthetic routes.

Detailed Analysis of Proposed Route A: Formylation-Reductive Amination

This route is predicated on a sequence of reliable and well-documented transformations. The primary advantage lies in the predictability and extensive literature supporting each individual step.

Step A1: Synthesis of 2-Phenylbenzofuran

The formation of the 2,3-disubstituted benzofuran scaffold is most commonly achieved via the acid-catalyzed cyclization of an appropriately substituted α-phenoxy ketone. This method is robust and generally provides good yields of the core structure.

Experimental Protocol (A1):

  • Preparation of the α-phenoxy ketone precursor: To a solution of 2-hydroxyacetophenone in a suitable solvent such as acetone, add anhydrous potassium carbonate and 2-bromoacetophenone.

  • Reflux the mixture for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the mixture and evaporate the solvent under reduced pressure. The resulting residue is 1-(2-hydroxyphenyl)-2-phenylethan-1-one.

  • Acid-Catalyzed Cyclodehydration: Treat the crude precursor with a strong acid catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), at room temperature.

  • The reaction is typically complete within a few hours. Quench the reaction by carefully pouring the mixture onto ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 2-phenylbenzofuran.

Step A2: Vilsmeier-Haack Formylation of 2-Phenylbenzofuran

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. The benzofuran ring system is sufficiently electron-rich to undergo electrophilic substitution, with a preference for the C3 position in 2-substituted benzofurans. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol (A2):

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of DMF in a suitable solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-phenylbenzofuran (from Step A1) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of ice and a saturated solution of sodium bicarbonate to hydrolyze the intermediate iminium salt.

  • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude 2-phenylbenzofuran-3-carbaldehyde by column chromatography.

Step A3: Reductive Amination of 2-Phenylbenzofuran-3-carbaldehyde

Reductive amination is a versatile and efficient method for converting aldehydes and ketones into amines. This one-pot reaction involves the formation of an imine or iminium ion intermediate from the aldehyde and an amine source (in this case, ammonia or an ammonia equivalent), followed by its immediate reduction.

Experimental Protocol (A3):

  • Dissolve 2-phenylbenzofuran-3-carbaldehyde (from Step A2) in a suitable solvent such as methanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (2-Phenylbenzofuran-3-yl)methanamine.

  • Purification can be achieved by column chromatography or by formation of a salt (e.g., hydrochloride) followed by recrystallization.

G Start 2-Hydroxyacetophenone + 2-Bromoacetophenone Cyclization Acid-Catalyzed Cyclodehydration Start->Cyclization Benzofuran 2-Phenylbenzofuran Cyclization->Benzofuran Vilsmeier Vilsmeier-Haack (DMF, POCl₃) Benzofuran->Vilsmeier Aldehyde 2-Phenylbenzofuran- 3-carbaldehyde Vilsmeier->Aldehyde Reductive_Amination Reductive Amination (NH₃ source, NaBH₄) Aldehyde->Reductive_Amination Product (2-Phenylbenzofuran-3-yl)methanamine Reductive_Amination->Product

Caption: Workflow for Proposed Synthetic Route A.

Detailed Analysis of Proposed Route B: Cyanation-Reduction

This route offers an alternative pathway that may provide advantages in terms of atom economy and the nature of the intermediates. The key step is the introduction of a cyano group, which is a versatile synthetic handle.

Step B1: Synthesis of 2-Phenylbenzofuran

This step is identical to Step A1 in Route A.

Step B2: Synthesis of 2-Phenylbenzofuran-3-carbonitrile

The introduction of a cyano group at the C3 position can be achieved through various methods. A particularly efficient approach is the one-pot synthesis from 2-(2-bromoaryl)-3-aryl-3-(methylthio)acrylonitriles, which undergo a base-induced reaction followed by a copper-catalyzed intramolecular O-arylation.

Experimental Protocol (B2):

  • Precursor Synthesis: Synthesize the starting 2-(2-bromophenyl)-3-phenyl-3-(methylthio)acrylonitrile according to literature procedures.

  • One-Pot Cyanobenzofuran Formation: In a reaction vessel, combine the acrylonitrile precursor, benzyl carbamate, and a suitable base (e.g., potassium tert-butoxide) in a solvent like DMF.

  • Add a copper(I) catalyst, such as copper(I) iodide.

  • Heat the reaction mixture, monitoring its progress by TLC. The reaction proceeds via an in situ formation of an α-aroyl-α-(2-bromoaryl)acetonitrile, which then undergoes intramolecular cyclization.

  • Upon completion, cool the reaction, quench with an aqueous ammonium chloride solution, and extract with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-phenylbenzofuran-3-carbonitrile.

Step B3: Reduction of 2-Phenylbenzofuran-3-carbonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Common and effective reagents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. LiAlH₄ is a powerful reducing agent that is highly effective for this conversion.

Experimental Protocol (B3):

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent, such as tetrahydrofuran (THF), and cool to 0 °C.

  • Slowly add a solution of 2-phenylbenzofuran-3-carbonitrile (from Step B2) in dry THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2-Phenylbenzofuran-3-yl)methanamine.

  • Further purification can be achieved as described in Route A.

G Start 2-(2-Bromoaryl)- acrylonitrile Precursor One_Pot One-Pot Cu-Catalyzed Cyclization Start->One_Pot Nitrile 2-Phenylbenzofuran- 3-carbonitrile One_Pot->Nitrile Reduction Nitrile Reduction (LiAlH₄) Nitrile->Reduction Product (2-Phenylbenzofuran-3-yl)methanamine Reduction->Product

Caption: Workflow for Proposed Synthetic Route B.

Comparative Analysis and Recommendations for Inter-Laboratory Validation

The choice of a synthetic route for development and validation depends on a balance of several factors. Below is a comparative summary of the two proposed routes.

ParameterRoute A: Formylation-Reductive AminationRoute B: Cyanation-ReductionJustification
Plausible Overall Yield ModerateModerate to GoodBoth routes involve multiple steps. Route B's one-pot nature for the nitrile formation may lead to higher overall efficiency.
Potential Impurities Unreacted aldehyde, over-reduced alcohol from aldehyde, secondary amines.Unreacted nitrile, potential for imine intermediates if reduction is incomplete.Purification challenges are distinct for each route. The final amine in both cases will require careful purification.
Scalability Good. Vilsmeier-Haack and reductive amination are generally scalable reactions.Moderate. The one-pot copper-catalyzed reaction may require optimization for large-scale synthesis. Handling LiAlH₄ on a large scale requires specialized equipment and procedures.Route A appears more straightforward for scaling up using standard laboratory equipment.
Safety & Reagent Handling POCl₃ is corrosive and reacts violently with water. NaBH₄ is flammable.The precursor synthesis may involve hazardous reagents. LiAlH₄ is highly reactive and pyrophoric.Both routes involve hazardous materials, but the handling of LiAlH₄ in Route B typically requires more stringent safety precautions than NaBH₄ in Route A.
Robustness & Reproducibility High. The individual reactions are well-established and generally high-yielding.Moderate to High. The one-pot reaction in Step B2 may be sensitive to catalyst and reaction conditions, potentially affecting reproducibility.The sequential, well-understood steps of Route A may offer greater initial reproducibility across different laboratories.
Cost-Effectiveness Generally cost-effective, using common bulk reagents.The synthesis of the acrylonitrile precursor and the use of a copper catalyst may increase costs.Route A likely has a lower cost profile for starting materials and reagents.
Recommendation for Initial Inter-Laboratory Validation

Based on the comparative analysis, Route A: The Formylation-Reductive Amination Pathway is recommended as the primary candidate for initial inter-laboratory validation studies.

Rationale:

  • Robustness and Simplicity: Route A consists of a sequence of three distinct, well-understood, and highly reliable chemical transformations. The extensive literature on Vilsmeier-Haack reactions and reductive aminations provides a solid foundation for troubleshooting and optimization.

  • Scalability and Safety: The reagents and conditions in Route A are more amenable to scaling up in standard chemical laboratories compared to the large-scale use of LiAlH₄ required in Route B.

  • Predictability: The outcomes of each step in Route A are generally more predictable, which is a critical factor for establishing a reproducible protocol in an inter-laboratory setting.

For a successful validation study of Route A, the following critical parameters should be meticulously controlled and monitored:

  • Purity of 2-phenylbenzofuran: The purity of the starting material for the Vilsmeier-Haack reaction is crucial.

  • Stoichiometry of Vilsmeier Reagent: The ratio of DMF and POCl₃ to the benzofuran substrate will influence the yield and impurity profile.

  • Reaction Temperatures: Precise temperature control during the formation of the Vilsmeier reagent and during the reduction step is essential for reproducibility.

  • Workup and Purification Procedures: Standardized workup and purification protocols are necessary to ensure consistent purity of the intermediates and the final product.

References

A complete list of references will be provided at the end of this document.

References

  • HETEROCYCLES, Vol. 65, No. 7, 2005. A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. Link

  • Chen, J., et al. (2013). Synthesis and biological evaluation of novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 1, 1-10.
  • Delogu, G., et al. (2022). Synthesis via Wittig reaction of 2-phenylbenzofuran derivatives and their evaluation as cholinesterase inhibitors. Molecules, 27(15), 4987.
  • Fais, A., et al. (2019). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. SciForum. Link

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1-330.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Li, J. H., et al. (2011). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles. The Journal of Organic Chemistry, 76(8), 2829-2835.
  • Mphahlele, M. J., et al. (2023). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorganic & Medicinal Chemistry, 89, 117351.
  • BenchChem. (2025). The Synthesis of 2-Methyl-3-phenylbenzofuran: An In-depth Technical Guide. Link

  • Organic Chemistry Portal. Benzofuran Synthesis. Link

  • Reddy, M. V. R., et al. (2015).

Quantitative structure-activity relationship (QSAR) modeling of benzofuran derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzofuran Derivatives: A Comparative Guide to 2D Machine Learning vs. 3D-QSAR Approaches

As a Senior Application Scientist specializing in computer-aided drug design (CADD), I frequently encounter the challenge of optimizing privileged scaffolds. Benzofuran derivatives are a prime example: their rigid, oxygen-containing bicyclic core and highly tunable lateral chains make them potent candidates for antileishmanial agents, acetylcholinesterase inhibitors (AChEIs), and antioxidants [1, 2, 3].

However, predicting the biological activity of novel benzofuran analogs before synthesis requires robust computational models. This guide objectively compares the performance, causality, and experimental workflows of 2D Machine Learning (ML) QSAR versus 3D-QSAR (Molecular Interaction Fields) to help you select the optimal predictive framework for your drug development pipeline.

Mechanistic Grounding: The Benzofuran Pharmacophore

To understand why specific QSAR models succeed or fail, we must first analyze the physical nature of the target molecule. The benzofuran scaffold provides an electron-rich aromatic system capable of


 stacking and hydrophobic interactions within a target protein's binding pocket.

While the core remains rigid, the lateral substituents (e.g., at the C-2 or C-3 positions) dictate the steric bulk and electrostatic hydrogen-bonding potential. Because small modifications in these lateral chains drastically alter the spatial interaction fields, the chosen QSAR method must be highly sensitive to both topological connectivity and 3D spatial geometry.

Benzofuran_Pharmacophore Core Benzofuran Core Rigid, Electron-Rich Anchor Steric Steric Field (MIF) Bulky substituents at C-2/C-3 Core->Steric Electro Electrostatic Field (MIF) H-bond acceptors/donors Core->Electro Hydro Hydrophobic Interactions Pi-Pi Stacking with Targets Core->Hydro BioAct Biological Activity e.g., Antileishmanial, AChEI Steric->BioAct Electro->BioAct Hydro->BioAct

Fig 1: Pharmacophore mapping of benzofuran derivatives and their interaction fields.

The Core Comparison: 2D Machine Learning vs. 3D-QSAR

When modeling benzofurans, researchers typically choose between two primary computational paradigms:

2D-QSAR (Machine Learning)

This approach relies on calculating 1D and 2D molecular descriptors (e.g., topological indices, molecular weight, polar surface area) and feeding them into machine learning algorithms like Random Forest (RF), Support Vector Regression (SVR), or Multiple Linear Regression (MLR).

  • The Causality: 2D models assume that biological activity is a direct mathematical function of the molecule's physicochemical properties, independent of its 3D conformation. This makes it exceptionally fast and suitable for large, structurally diverse datasets [3].

3D-QSAR (MIF-based PLS)

This method requires the generation of 3D conformations and the precise spatial alignment of all molecules in the dataset. Probe atoms are used to calculate Molecular Interaction Fields (MIFs)—specifically steric and electrostatic potentials—on a 3D grid. The data is then correlated with biological activity using Partial Least Squares (PLS) regression.

  • The Causality: 3D-QSAR assumes that ligands bind to the receptor in a specific orientation. By mapping the spatial fields, the model indirectly maps the topology of the unseen receptor pocket [2].

Performance Data Comparison

Recent benchmarking studies on congeneric series of antileishmanial 2-phenyl-2,3-dihydrobenzofurans have demonstrated that while ML algorithms perform admirably, 3D-QSAR consistently yields superior predictive reliability for this specific scaffold [1].

Table 1: Comparative Performance Metrics for Benzofuran QSAR Models (Representative Data based on [1])

Model TypeAlgorithm

(Fitting)

(Internal)

(External)
Mean Absolute Error (MAE)
2D-QSAR MLR0.720.650.610.45
2D-QSAR Random Forest (RF)0.880.710.680.39
2D-QSAR SVR0.850.740.700.37
3D-QSAR MIF + PLS0.94 0.82 0.85 0.28

Note:


 indicates model fit, 

indicates internal cross-validation robustness, and

dictates true predictive power on unseen data.

Step-by-Step Experimental Methodologies

To ensure scientific trustworthiness, a QSAR model must be a self-validating system. Below are the optimized protocols for both approaches.

Protocol A: 2D-QSAR Machine Learning Workflow

Best used for: High-throughput screening of massive, non-congeneric databases.

  • Data Curation & 2D Structure Generation:

    • Action: Import SMILES strings of the benzofuran dataset. Assign biological activity values (e.g.,

      
      ). Split the dataset into 80% training and 20% external test sets.
      
  • Descriptor Calculation:

    • Action: Use software (e.g., MOE or PyDescriptor) to calculate constitutional, topological, and physicochemical descriptors.

    • Causality: Benzofurans exhibit varying electron densities. Calculating these descriptors captures subtle electronic variations without the computational cost of 3D rendering.

  • Feature Selection (Dimensionality Reduction):

    • Action: Perform contingency analysis and remove highly collinear variables (Pearson correlation > 0.85).

    • Causality: ML models suffer from the "curse of dimensionality." Removing redundant descriptors prevents overfitting and ensures the algorithm learns true variance rather than noise.

  • Model Training & Self-Validation:

    • Action: Train an SVR or RF model. Validate internally using Leave-One-Out Cross-Validation (

      
      ) and externally using the 20% test set (
      
      
      
      ).
Protocol B: 3D-QSAR (MIF/PLS) Workflow

Best used for: Lead optimization of congeneric benzofuran series where mechanistic interpretability is required.

  • Conformational Search & Energy Minimization:

    • Action: Generate 3D structures and perform a conformational search using a force field (e.g., MMFF94). Select the global energy minimum for each molecule.

    • Causality: 3D-QSAR is highly sensitive to atomic coordinates. The global minimum acts as the most statistically probable proxy for the bioactive conformation.

  • Unsupervised Ligand Alignment:

    • Action: Align all molecules using the rigid benzofuran bicyclic core as the structural anchor.

    • Causality: Proper alignment is the most critical step in 3D-QSAR. Anchoring the rigid core ensures that the calculated grid fields accurately reflect the differences in the flexible lateral chains, rather than alignment artifacts.

  • MIF Generation & PLS Regression:

    • Action: Place the aligned molecules in a 3D grid. Use an

      
       carbon probe for steric fields and an 
      
      
      
      probe for electrostatic fields. Correlate the resulting field energies with
      
      
      using Partial Least Squares (PLS) regression.
    • Causality: PLS is mathematically designed to handle datasets where the number of variables (thousands of grid points) vastly exceeds the number of observations (molecules), effectively isolating the spatial regions that drive biological activity.

QSAR_Workflow Start Curated Benzofuran Dataset Congeneric Congeneric Series? (High Structural Core Similarity) Start->Congeneric ML_Path 2D Machine Learning (RF, SVR, MLR) Congeneric->ML_Path No (Diverse) MIF_Path 3D-QSAR (MIFs + PLS) Congeneric->MIF_Path Yes (Similar) Desc Calculate 1D/2D Descriptors (Physicochemical, Topological) ML_Path->Desc Align 3D Conformational Search & Core Ligand Alignment MIF_Path->Align TrainML Feature Selection & Train ML Models Desc->TrainML CalcMIF Calculate Steric & Electrostatic Grid Fields Align->CalcMIF OutputML Virtual Screening of Large Diverse Databases TrainML->OutputML Output3D Lead Optimization & 3D Contour Map Analysis CalcMIF->Output3D

Fig 2: Decision matrix and workflow comparison for Benzofuran QSAR modeling.

Conclusion & Decision Matrix

When dealing with benzofuran derivatives, the choice of QSAR methodology dictates the utility of your results.

  • Choose 2D Machine Learning (SVR/RF) when you are screening massive libraries of structurally diverse compounds where 3D alignment is computationally prohibitive or impossible [3].

  • Choose 3D-QSAR (MIF/PLS) when you are optimizing a congeneric series of benzofurans. The rigid nature of the benzofuran core allows for near-perfect spatial alignment, allowing 3D-QSAR to generate highly accurate predictive models and visual contour maps that directly guide the medicinal chemist on where to add steric bulk or hydrogen bond donors[1, 2].

References

  • Bernal, F. A., & Schmidt, T. J. (2023). A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans. Molecules, 28(8), 3399.[Link]

  • Lee, S., & Barron, M. G. (2015). Development of 3D-QSAR Model for Acetylcholinesterase Inhibitors Using a Combination of Fingerprint, Molecular Docking, and Structure-Based Pharmacophore Approaches. Toxicological Sciences, 148(1), 60–70.[Link]

  • Halabi, A., Hernández, M., & Lenes, H. (2023). Accurate, fast and easy-to-understand Density Functional Tight Binding and Machine Learning QSAR for the DPPH and ABTS antioxidant activity of phenolic compounds based on No-Code Freeware. Journal of Drug Metabolism & Toxicology, 14(1), 286.[Link]

Safety Operating Guide

Personal protective equipment for handling (2-Phenylbenzofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (2-Phenylbenzofuran-3-yl)methanamine

As drug development accelerates, the handling of specialized pharmacophores requires rigorous, causality-driven safety protocols. The compound (2-Phenylbenzofuran-3-yl)methanamine is a highly specialized research chemical[1]. The benzofuran scaffold is a "privileged structure" in pharmacology, frequently utilized in the synthesis of novel therapeutic agents and investigated for its broad-spectrum biological activities, including antimicrobial and cytotoxic properties[2].

However, the combination of a lipophilic benzofuran core and a reactive primary amine presents unique occupational hazards that mandate strict industrial hygiene practices[3]. This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's toxicological behavior. Do not treat this compound as a generic organic solid; its specific functional groups dictate its hazard profile.

  • The Primary Amine (-NH₂): This functional group confers basicity to the molecule. Upon contact with moisture on the skin, eyes, or mucous membranes, the amine can undergo hydrolysis, leading to localized alkaline burns, severe eye irritation, and potential respiratory sensitization.

  • The Benzofuran Core: This aromatic, heterocyclic core is highly lipophilic. This structural feature allows the molecule to easily partition into the lipid bilayer of human skin, facilitating rapid dermal absorption. If the compound carries bioactive properties (common for benzofuran derivatives), dermal exposure could lead to unintended systemic pharmacological effects[2].

  • Thermal Stability: The compound must be stored at 2-8°C to prevent degradation and oxidation of the amine group, which can form highly reactive, colored impurities[1].

Table 1: Physicochemical and Hazard Summary

PropertyValue / Specification
Compound Name (2-Phenylbenzofuran-3-yl)methanamine
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
Storage Temperature 2-8°C (Refrigerated)
Primary Hazards Corrosive to biological tissues, dermal penetrant, potential sensitizer
Ventilation Requirement Minimum 100 fpm face velocity (Fume Hood)

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. Because the lipophilic core acts as a penetration enhancer for the corrosive amine, your PPE must create an impenetrable barrier.

Table 2: Mechanistic PPE Selection

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against basic amine dust/aerosols which can cause irreversible corneal saponification.
Hand Protection Double-layered Nitrile Gloves (≥ 5 mil)The lipophilic benzofuran core accelerates glove breakthrough times. Double-gloving ensures a secondary barrier.
Body Protection Flame-resistant (FR) Lab Coat & Disposable ApronPrevents dermal exposure to active pharmaceutical intermediates. The apron blocks static adherence of powders.
Respiratory N95 or P100 Particulate RespiratorRequired if weighing outside a controlled airflow environment to prevent inhalation of bioactive dust.

Standard Operating Procedure (SOP): Safe Handling and Transfer

Every protocol must be a self-validating system. Follow these sequential steps to ensure zero-exposure transfer of the chemical.

Phase 1: Preparation & Environmental Control

  • Verify Airflow: Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm).

  • Static Elimination: Benzofuran amine powders can hold static charges. Wipe the exterior of the reagent bottle and the weighing balance with a static-dissipative cloth.

  • Don PPE: Apply the PPE matrix listed in Table 2. Inspect outer gloves for micro-tears before proceeding.

Phase 2: Weighing & Transfer

  • Equilibration: Remove the compound from 2-8°C storage[1]. Allow the sealed bottle to equilibrate to room temperature inside a desiccator for 30 minutes to prevent condensation from introducing moisture to the amine.

  • Containment: Place a disposable anti-static weighing boat on the analytical balance inside the fume hood.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid. Close the primary container immediately after extracting the required mass.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., anhydrous DMSO or acetonitrile) directly to the weighing boat or transfer vial inside the fume hood to suppress dust generation.

Emergency Spill Response and Decontamination

In the event of a spill, immediate containment and chemical neutralization are required. Because amines are basic, they must be neutralized with a weak acid to form a water-soluble, less volatile salt before cleanup.

SpillResponse Spill Chemical Spill (2-Phenylbenzofuran-3-yl)methanamine Assess Assess Volume & Toxicity Risk Spill->Assess Evac Evacuate Area (Major Spill) Assess->Evac > 50 mg / Aerosolized Contain Contain Spill (Absorbent Pads) Assess->Contain < 50 mg / Localized Evac->Contain Hazmat Intervention Neutralize Neutralize Amine (Dilute Citric Acid) Contain->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose

Caption: Spill Response and Exposure Mitigation Pathway for (2-Phenylbenzofuran-3-yl)methanamine.

Spill Neutralization Protocol:

  • Isolate: Restrict access to the spill zone.

  • Neutralize: For powder spills, gently cover the powder with a 5% citric acid absorbent mixture. The weak acid protonates the primary amine, neutralizing its basicity and preventing aerosolization.

  • Absorb & Validate: Sweep the neutralized complex using a non-sparking brush into a hazardous waste bag. Swab the spill area with a damp pH test strip to validate that the surface pH has returned to neutral (pH 6.5–7.5).

Waste Disposal Plan

Improper disposal of benzofuran derivatives can lead to environmental contamination and aquatic toxicity[3].

  • Segregation: Do not mix (2-Phenylbenzofuran-3-yl)methanamine waste with strong oxidizing agents or heavy metals, as primary amines can form explosive complexes or degrade exothermically.

  • Solid Waste: Place all contaminated consumables (weighing boats, spatulas, outer gloves) into a chemically compatible, rigid, and sealable hazardous waste container labeled "Toxic Organic Solid Waste - Amine/Benzofuran Derivative."

  • Liquid Waste: Collect organic solvent solutions containing the compound in a dedicated halogenated or non-halogenated waste carboy (depending on the solvent used). Ensure the pH of the aqueous waste stream is adjusted to ~7.0 prior to final handover to Environmental Health and Safety (EHS).

References

  • (2-Phenylbenzofuran-3-yl)methanamine | BLD Pharm. bldpharm.com.
  • 3-Bromo-5-chlorobenzofuran | Benchchem. benchchem.com.
  • Cas 4068-71-7, RARECHEM AL BF 0302 | lookchem. lookchem.com.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.